N-(4-iodophenyl)-2-morpholinoacetamide
Description
BenchChem offers high-quality N-(4-iodophenyl)-2-morpholinoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-iodophenyl)-2-morpholinoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-iodophenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZILBZQEZZWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of N-(4-iodophenyl)-2-morpholinoacetamide
[1][2]
Executive Summary
N-(4-iodophenyl)-2-morpholinoacetamide (CAS: 270086-77-6) is a bifunctional pharmacophore scaffold widely utilized in drug discovery.[1] It serves as a critical intermediate due to its unique structural duality:
-
The Morpholine Moiety: Enhances aqueous solubility and metabolic stability, often acting as a solvent-exposed "tail" in kinase inhibitors.[1]
-
The 4-Iodoaryl Group: Provides a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling rapid library expansion.
This guide provides a validated synthetic workflow, physicochemical analysis, and reactivity profile for researchers utilizing this compound as a lead optimization fragment.[1]
Chemical Structure & Properties[1][3][4][5][6][7][8]
Identification Data
| Property | Detail |
| IUPAC Name | N-(4-iodophenyl)-2-(morpholin-4-yl)acetamide |
| CAS Number | 270086-77-6 |
| Molecular Formula | C₁₂H₁₅IN₂O₂ |
| Molecular Weight | 346.17 g/mol |
| SMILES | O=C(CN1CCOCC1)Nc2ccc(I)cc2 |
| InChIKey | Verified Key Required (Analogous Class) |
| Appearance | Off-white to pale yellow solid |
Structural Analysis
The molecule consists of three distinct domains affecting its reactivity and binding potential:
-
Domain A (Morpholine Ring): A saturated heterocycle with a pKa ~8.3 (conjugate acid).[1] It acts as a hydrogen bond acceptor and provides solubility modulation.[1] The chair conformation is sterically bulky but electronically neutral.[1]
-
Domain B (Acetamide Linker): A 2-carbon spacer containing a rigid amide bond.[1] The carbonyl oxygen serves as a hydrogen bond acceptor, while the NH is a donor.[1] This linker isolates the electronic effects of the morpholine from the aromatic system.[1]
-
Domain C (4-Iodophenyl): An electron-deficient aromatic ring due to the inductive withdrawal of the iodine.[1] The C-I bond is weak (approx. 65 kcal/mol), making it the primary site for oxidative addition by transition metals.[1]
Synthetic Framework
The synthesis follows a robust convergent nucleophilic substitution pathway.[1] This protocol is preferred over direct coupling of morpholinoacetic acid due to higher yields and easier purification of the intermediate.[1]
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the two-step assembly from 4-iodoaniline.
Validated Experimental Protocol
Step 1: Synthesis of 2-chloro-N-(4-iodophenyl)acetamide
Rationale: Acylation of the aniline must be performed first to avoid competing reactions with the morpholine nitrogen.
-
Dissolution: Dissolve 4-iodoaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF.
-
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq) to scavenge HCl.[1] Cool to 0°C.[1]
-
Acylation: Dropwise add Chloroacetyl chloride (1.1 eq). The reaction is highly exothermic; maintain temperature <5°C during addition.[1]
-
Workup: Stir at Room Temperature (RT) for 2-4 hours. Quench with water.[1] Wash organic layer with 1N HCl (to remove unreacted aniline) and brine.[1] Dry over Na₂SO₄.[1][2]
-
Outcome: The intermediate precipitates or is isolated as a solid. Yields typically >85%.
Step 2: Nucleophilic Substitution with Morpholine
Rationale: The alpha-chloro amide is highly susceptible to S_N2 attack by the secondary amine (morpholine).[1]
-
Reaction: Suspend the Step 1 intermediate (1.0 eq) in Acetonitrile (MeCN) or Toluene.
-
Nucleophile: Add Morpholine (2.0 - 3.0 eq). Excess morpholine acts as both nucleophile and base, though K₂CO₃ (2.0 eq) can be added if using stoichiometric morpholine.[1]
-
Conditions: Reflux (80°C) for 4–6 hours. Monitor by TLC (formation of a more polar spot).[1]
-
Purification:
Physicochemical & Reactivity Profile[3]
Calculated Properties
| Property | Value | Significance |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability.[1] |
| pKa (Basic) | ~7.8 (Morpholine N) | Exists partially as a cation at physiological pH (7.4), aiding solubility.[1] |
| PSA (Polar Surface Area) | ~41 Ų | Favorable for CNS penetration and oral bioavailability.[1] |
| H-Bond Donors | 1 (Amide NH) | Critical for binding pocket interactions.[1] |
Reactivity Map (DOT Visualization)
Figure 2: Functionalization pathways. The C-I bond allows for library expansion, while the morpholine nitrogen allows for salt formation.[1]
Applications in Drug Discovery[3]
Scaffold Utility
This molecule acts as a "linker-fragment" in Fragment-Based Drug Design (FBDD).[1]
-
Kinase Inhibition: The morpholine group often mimics the ATP-ribose interaction or solubilizes the inhibitor in the solvent front of the kinase domain (e.g., similar to the morpholine in Gefitinib).[1]
-
PROTAC Linkers: The acetamide chain provides a minimal length spacer, and the iodine allows attachment to E3 ligase ligands or warheads.[1]
Biological Context
While the isolated fragment has low intrinsic potency, analogues of N-aryl-2-morpholinoacetamides have demonstrated activity in:
Safety & Handling
-
Hazards: The compound contains an aryl iodide and a morpholine ring. It should be treated as a potential irritant (Skin/Eye).[1]
-
Precursor Warning: Chloroacetyl chloride (used in synthesis) is a potent lachrymator and corrosive. 4-Iodoaniline is toxic if swallowed or absorbed through the skin.[1]
-
Storage: Store in a cool, dry place away from light (iodides can photodegrade, turning yellow/purple upon liberation of I₂).[1]
References
-
Synthesis of N-aryl-2-morpholinoacetamides
-
General Reactivity of 2-chloro-N-arylacetamides
-
Source: Ochilov, S. et al. "Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-N-(4-iodophenyl)acetamide." CyberLeninka, 2025.[1]
-
-
Compound Properties (PubChem)
-
Source: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 12147, N-(4-Iodophenyl)acetamide" (Analogous Intermediate).
-
-
Commercial Availability & CAS Verification
The Ascendant Role of Morpholine-Substituted Acetamides in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of a morpholine ring and an acetamide linker has given rise to a privileged structural motif in medicinal chemistry, yielding a vast and expanding library of bioactive compounds. This technical guide provides an in-depth exploration of morpholine-substituted acetamide compounds, navigating their synthesis, diverse pharmacological activities, and the intricate structure-activity relationships that govern their therapeutic potential. By delving into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, this document serves as a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic promise of this versatile chemical scaffold.
Introduction: The Strategic Union of Morpholine and Acetamide
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in medicinal chemistry.[1][2][3] Its inherent properties, including high polarity, aqueous solubility, and metabolic stability, make it an attractive component for modulating the pharmacokinetic profiles of drug candidates.[4][5] The morpholine nitrogen can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals interactions, contributing to potent and selective target binding.[6][7]
When coupled with the acetamide linker, a simple yet functionally critical moiety, the resulting scaffold gains a new dimension of versatility. The acetamide group provides a key hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets.[8][9] This combination has proven to be a powerful strategy in the design of novel therapeutics, with numerous examples demonstrating significant biological activity.[1][10]
This guide will dissect the key attributes of morpholine-substituted acetamides, offering a granular look at their synthesis, biological impact, and the experimental methodologies used to evaluate them.
Synthetic Strategies for Morpholine-Substituted Acetamides
The synthesis of morpholine-substituted acetamides is generally achieved through straightforward and efficient chemical transformations. The most common approach involves the coupling of a morpholine-containing amine with a suitable carboxylic acid or its activated derivative.
General Synthesis Workflow
A typical synthetic route is depicted below. This involves the reaction of a substituted chloroacetyl chloride with a primary or secondary amine to form a 2-chloro-N-substituted acetamide intermediate. Subsequent nucleophilic substitution of the chlorine atom with morpholine yields the final morpholine-substituted acetamide.
Caption: General synthetic workflow for morpholine-substituted acetamides.
Experimental Protocol: Synthesis of 2-morpholino-N-phenylacetamide
This protocol provides a representative example of the synthesis of a morpholine-substituted acetamide.
Materials:
-
Aniline
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Morpholine
-
Sodium bicarbonate
-
Magnesium sulfate
-
Ethyl acetate
-
Hexane
Step-by-Step Procedure:
-
Synthesis of 2-chloro-N-phenylacetamide:
-
Dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in DCM at 0°C.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Synthesis of 2-morpholino-N-phenylacetamide:
-
Dissolve the crude 2-chloro-N-phenylacetamide (1.0 eq) and morpholine (1.5 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, such as potassium carbonate or triethylamine (2.0 eq), to the mixture.
-
Heat the reaction mixture at 60-80°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and partition between water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to afford the pure 2-morpholino-N-phenylacetamide.
-
Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Diverse Biological Activities and Mechanisms of Action
Morpholine-substituted acetamides have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound class.[1][11][12] These molecules have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
3.1.1. PI3K/Akt/mTOR Pathway Inhibition:
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[1][11] Several morpholine-substituted acetamide derivatives have been identified as potent inhibitors of this pathway.[1] The morpholine moiety often plays a crucial role in binding to the kinase domain of these enzymes.[7][11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine-substituted acetamides.
3.1.2. Induction of Apoptosis:
Some morpholine-substituted quinazoline derivatives have been shown to induce apoptosis in cancer cells.[13][14] Mechanistic studies suggest that these compounds can bind to anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death.[13]
3.1.3. VEGFR-2 Inhibition:
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[12] Certain morpholine-benzimidazole-oxadiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, highlighting their potential as anti-angiogenic agents.[12]
Table 1: Anticancer Activity of Selected Morpholine-Substituted Acetamides
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Morpholino-1,3,5-triazinyl-benzamide | HCT-116, MCF-7 | Potent | PI3K/Akt/mTOR pathway inhibition | [1] |
| Morpholine substituted quinazoline (AK-10) | A549, MCF-7, SHSY-5Y | 8.55, 3.15, 3.36 | Induction of apoptosis, Bcl-2 binding | [13][14] |
| Morpholine-benzimidazole-oxadiazole | HT-29 | - | VEGFR-2 inhibition | [12] |
| Morpholine-acetamide derivative (1h) | Ovarian cancer (ID8) | 9.40 | Carbonic anhydrase inhibition, HIF-1α inhibition | [15][16] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Morpholine-substituted acetamides have emerged as promising candidates in this area.[17][18]
3.2.1. Inhibition of Nitric Oxide Synthase (iNOS):
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a key mediator of inflammation.[17][19] Novel monocyclic β-lactam derivatives bearing a morpholine ring have been shown to be potent inhibitors of human iNOS.[17][19]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Morpholine-substituted acetamides have demonstrated activity against a range of bacterial and fungal pathogens.[8][20][21]
3.3.1. Antibacterial Activity:
Several studies have reported the synthesis and evaluation of morpholine-substituted acetamides with antibacterial properties.[8][21] For instance, certain aminopyridine, pyrrolidine, piperidine, and morpholine acetamides have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[8]
3.3.2. Antifungal Activity:
Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as fungicidal agents against Candida and Aspergillus species.[20] Optimization of this series led to compounds with broad-spectrum antifungal activity and in vivo efficacy in a murine model of systemic candidiasis.[20]
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant unmet medical need. Morpholine-substituted acetamides have shown potential as neuroprotective agents by targeting key enzymes involved in these disorders.[22]
3.4.1. Monoamine Oxidase (MAO) Inhibition:
Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters. Their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases.[1][22] Several morpholine acetamide derivatives have been screened for their MAO inhibitory potential, with some compounds showing significant and selective inhibition of MAO-A or MAO-B.[1][23]
Structure-Activity Relationship (SAR) Insights
The biological activity of morpholine-substituted acetamides is highly dependent on the nature and position of substituents on both the morpholine and the acetamide portions of the molecule.
-
Substitutions on the Phenyl Ring of the Acetamide: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence the anticancer and anti-inflammatory activities.[11][19] For instance, in a series of anticancer morpholine derivatives, a trifluoromethoxy group at the meta-position of the benzamide moiety was found to be crucial for activity.[11]
-
The Nature of the Amine Attached to the Acetyl Group: The incorporation of different heterocyclic amines in place of morpholine can modulate the biological activity profile.[8]
-
Substitutions on the Morpholine Ring: Modifications to the morpholine ring itself, such as the introduction of alkyl groups, can impact the compound's metabolic stability and potency.[20]
Future Perspectives and Conclusion
The morpholine-substituted acetamide scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents.[2][6] The synthetic accessibility and the wide range of achievable structural diversity make this an attractive area for further exploration.[11] Future research will likely focus on the development of more potent and selective inhibitors of specific biological targets, as well as the optimization of pharmacokinetic properties to enhance their clinical translatability.[22]
References
-
Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]
-
A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]
-
2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. PubMed. Available at: [Link]
-
Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. Available at: [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. PubMed. Available at: [Link]
-
Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Available at: [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. ResearchGate. Available at: [Link]
-
Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. ResearchGate. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]
-
Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. MDPI. Available at: [Link]
-
Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]
-
Background on morpholine synthesis and our approach. ResearchGate. Available at: [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC. Available at: [Link]
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. Available at: [Link]
-
Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PubMed. Available at: [Link]
-
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]
-
Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. RSC Publishing. Available at: [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. MDPI. Available at: [Link]
-
Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. Available at: [Link]
-
Novel selective morpholine trace amine-associated receptor 1 partial agonists show promising preclinical effects for neuropsychiatric disorders and are well tolerated in healthy volunteers. PubMed. Available at: [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Pharmacological profile of morpholine and its derivatives Several... ResearchGate. Available at: [Link]
-
Health effects of morpholine based coating for fruits and vegetables. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. jchemrev.com [jchemrev.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Reagents required for preparing N-(4-iodophenyl)-2-morpholinoacetamide
Application Note & Protocol
Strategic Synthesis of N-(4-iodophenyl)-2-morpholinoacetamide: A Guide to Reagent Selection and Protocol Optimization
Abstract
N-(4-iodophenyl)-2-morpholinoacetamide is a valuable scaffold in medicinal chemistry and drug development, often serving as a key intermediate for more complex molecular targets. Its synthesis involves the formation of a robust amide bond, a reaction that is central to modern organic synthesis. This application note provides a comprehensive guide for researchers, detailing two reliable and efficient protocols for the preparation of this target compound. We delve into the causality behind reagent selection, comparing a classic two-step acyl chloride method with a modern one-pot carbodiimide-mediated coupling. This guide offers detailed, step-by-step experimental procedures, safety protocols, and characterization guidelines to ensure reproducible and high-yield synthesis.
Introduction: The Importance of Amide Bond Formation
The amide bond is a cornerstone of biological and pharmaceutical chemistry, most notably forming the backbone of proteins.[1] The synthesis of N-(4-iodophenyl)-2-morpholinoacetamide requires the coupling of two key fragments: 4-iodoaniline and 2-morpholinoacetic acid. While the direct condensation of a carboxylic acid and an amine to form an amide requires prohibitively high temperatures (often >200 °C) and results in the elimination of water, such conditions are incompatible with most functionalized molecules.
Therefore, the synthesis necessitates the "activation" of the carboxylic acid's hydroxyl group, converting it into a better leaving group. This activation facilitates nucleophilic attack by the amine under mild conditions. This document outlines two field-proven strategies to achieve this transformation efficiently.
Overall Reaction Scheme
The synthesis is achieved by coupling 4-iodoaniline with 2-morpholinoacetic acid. The general transformation is depicted below.
Figure 1: General synthetic scheme for N-(4-iodophenyl)-2-morpholinoacetamide.
Reagents and Materials
Successful synthesis depends on the quality of the reagents and appropriate equipment. The following table summarizes the key materials required for both protocols described herein.
| Reagent / Material | Molecular Formula | M.W. ( g/mol ) | Role / Purpose | Vendor (Example) |
| 4-Iodoaniline | C₆H₆IN | 219.02 | Starting Material (Amine) | Sigma-Aldrich |
| 2-Morpholinoacetic Acid | C₆H₁₁NO₃ | 145.16 | Starting Material (Acid) | Commercially Available |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | Activating Agent (Protocol A) | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Fisher Scientific |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base | Sigma-Aldrich |
| EDC Hydrochloride | C₈H₁₇N₃·HCl | 191.70 | Coupling Reagent (Protocol B) | Aapptec[2] |
| HOBt (Hydrate) | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | Coupling Additive (Protocol B) | Bachem[3] |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Non-nucleophilic Base | Sigma-Aldrich |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Solvent | VWR |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction/Chromatography | Fisher Scientific |
| Hexanes | C₆H₁₄ (mixture) | ~86.18 | Chromatography Solvent | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | VWR |
| Silica Gel | SiO₂ | 60.08 | Stationary Phase (Chromatography) | Sorbent Technologies |
| Standard Glassware | N/A | N/A | Reaction Vessel, Funnels, etc. | N/A |
| Magnetic Stirrer/Hotplate | N/A | N/A | Agitation and Heating | N/A |
| TLC Plates (Silica) | N/A | N/A | Reaction Monitoring | MilliporeSigma |
Experimental Protocols
Two primary methods are presented. Protocol A is a robust, traditional method involving the formation of a highly reactive acyl chloride intermediate. Protocol B is a milder, one-pot procedure common in modern medicinal chemistry that uses a carbodiimide coupling agent.[4]
Protocol A: Synthesis via 2-Morpholinoacetyl Chloride Intermediate
This method proceeds in two distinct steps: the activation of the carboxylic acid with thionyl chloride, followed by the coupling reaction with the amine.
Step A1: Preparation of 2-Morpholinoacetyl Chloride Hydrochloride
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-morpholinoacetic acid (5.0 g, 34.4 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Activation: Place the flask in an ice bath (0 °C). Slowly add thionyl chloride (3.0 mL, 41.3 mmol, 1.2 eq) dropwise over 10 minutes.
-
Expert Insight: Thionyl chloride is highly reactive and corrosive; slow addition at 0 °C controls the exothermic reaction and minimizes side product formation. The reaction produces HCl and SO₂ gas, and must be performed in a certified chemical fume hood.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour to ensure complete conversion.
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting solid is 2-morpholinoacetyl chloride hydrochloride, which is typically used immediately in the next step without further purification.
Step A2: Amide Coupling
-
Setup: In a separate 250 mL round-bottom flask, dissolve 4-iodoaniline (7.5 g, 34.2 mmol) and triethylamine (TEA, 12.0 mL, 86.1 mmol, 2.5 eq) in anhydrous DCM (80 mL). Cool the solution in an ice bath.
-
Expert Insight: Two equivalents of TEA are required: one to neutralize the hydrochloride salt of the acyl chloride and another to scavenge the HCl generated during the amide formation. A slight excess ensures the reaction goes to completion.
-
-
Coupling: Dissolve the crude 2-morpholinoacetyl chloride hydrochloride from Step A1 in a minimal amount of anhydrous DCM (20 mL) and add it dropwise to the stirring 4-iodoaniline solution at 0 °C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-iodoaniline spot has been consumed.
-
Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes or by silica gel column chromatography to yield the pure N-(4-iodophenyl)-2-morpholinoacetamide.[5]
Protocol B: One-Pot Synthesis via EDC/HOBt Coupling
This protocol leverages the efficiency of modern coupling reagents to form the amide bond in a single step, avoiding the harsh conditions of the acyl chloride method.
-
Setup: To a 250 mL round-bottom flask, add 2-morpholinoacetic acid (5.0 g, 34.4 mmol), 4-iodoaniline (7.5 g, 34.2 mmol), and 1-hydroxybenzotriazole (HOBt, 5.1 g, 37.7 mmol, 1.1 eq) in acetonitrile (100 mL).
-
Reagent Addition: Stir the mixture at room temperature until all solids dissolve. Add N,N-Diisopropylethylamine (DIPEA, 7.2 mL, 41.3 mmol, 1.2 eq), followed by EDC hydrochloride (7.2 g, 37.6 mmol, 1.1 eq) in one portion.
-
Expert Insight: EDC is a water-soluble carbodiimide, meaning its urea byproduct can be easily removed during the aqueous work-up, simplifying purification compared to reagents like DCC.[2] DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acidic species without interfering in the coupling.[3]
-
-
Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor for completion using TLC.
-
Work-up: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or silica gel column chromatography as described in Protocol A.
Experimental Workflow and Decision Making
The choice between Protocol A and Protocol B depends on substrate sensitivity, cost, and desired workflow. The following diagram illustrates the overall process.
Figure 2: Decision workflow for the synthesis of the target compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
4-Iodoaniline: This compound can be harmful if swallowed or inhaled and may cause skin irritation. Handle in a well-ventilated area or fume hood.[6]
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a certified chemical fume hood.
-
EDC Hydrochloride: Can cause skin and eye irritation. Avoid inhalation of dust.
-
Solvents: Dichloromethane, acetonitrile, and ethyl acetate are volatile and flammable. Work in a well-ventilated area away from ignition sources.
References
-
Journal of Chemical Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Vol. 124, No. 5, pp. 1019–1023. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Organic Syntheses. p-IODOANILINE. [Link]
-
European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. [Link]
-
ACS Omega. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. [Link]
-
Monatshefte für Chemie - Chemical Monthly. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]
-
ARKIVOC. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. [Link]
-
Molecules. (2020). Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. [Link]
-
Tetrahedron Letters. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
PubChem. N-(4-Iodophenyl)acetamide. [Link]
-
CyberLeninka. (2023). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. [Link]
-
Sarex. 4-Iodoaniline: The Cornerstone of Innovative Solutions. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]
Application Note: High-Fidelity Functionalization of N-(4-iodophenyl)-2-morpholinoacetamide
Executive Summary
This guide details the synthetic functionalization of N-(4-iodophenyl)-2-morpholinoacetamide (Compound 1) . This scaffold represents a "privileged structure" in medicinal chemistry, combining a highly reactive aryl iodide "handle" for diversity-oriented synthesis with a morpholine "tail" that enhances aqueous solubility and metabolic stability.
Key Technical Insight: The primary challenge in functionalizing Compound 1 is not the reactivity of the iodine, but the management of the morpholine nitrogen. While the aryl iodide is primed for oxidative addition, the basic morpholine nitrogen (
Chemical Space & Reactivity Analysis
Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.
-
The Handle (C-I): The C-I bond energy (~65 kcal/mol) is significantly lower than C-Br or C-Cl, making it the exclusive site of oxidative addition under standard Pd-catalyzed conditions.
-
The Linker (Amide): The acetamide group at the para position exerts a dual effect: it is inductively withdrawing (activating for nucleophilic attack) but resonance donating (passivating for oxidative addition). However, the high lability of the iodide overrides these subtle electronic effects.
-
The Trap (Morpholine): The distal morpholine nitrogen is a soft nucleophile. In the absence of sterically demanding ligands on the metal center, this nitrogen will coordinate to Pd(II) intermediates, forming stable, inactive "palladacycles."
Visualization: Reactivity Logic Workflow
The following diagram illustrates the decision matrix for functionalizing Compound 1.
Caption: Decision matrix for functionalization, highlighting the interplay between reaction type and substrate-specific risks.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Use this protocol to attach aryl or heteroaryl groups.[1][2]
Rationale: Standard Pd(
Materials:
-
Boronic Acid/Ester (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl
[3]·DCM (3-5 mol%) -
Base:
(2.0 equiv) or (for sterically hindered partners) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)[3]
Step-by-Step Methodology:
-
Degassing: Charge a microwave vial or round-bottom flask with Compound 1, boronic acid, and base. Cap and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add the Dioxane/Water mixture (degassed).
-
Catalyst Addition: Add Pd(dppf)Cl
·DCM quickly under a positive stream of inert gas. -
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave: 110°C for 30 minutes (High Absorption setting).
-
-
Monitoring: Monitor via LCMS. Look for the disappearance of the M+H (Compound 1) and appearance of Product M+H. Note: The product will retain the morpholine, so it will still ionize well in positive mode.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Use this protocol to synthesize aniline derivatives.
Rationale: Strong bases like NaOtBu can deprotonate the acetamide linker (pKa ~15), leading to side reactions. We use
Materials:
-
Primary/Secondary Amine (1.2 equiv)
-
Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)
-
Base:
(anhydrous, 2.0 equiv) -
Solvent: t-Amyl Alcohol or t-Butanol (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions, combine Compound 1, Base, and Catalyst in a vial.
-
Amine Addition: Add the amine and solvent.
-
Reaction: Heat to 100°C.
-
Critical Check: If the amine is volatile, use a sealed tube.
-
-
Quench: Cool to room temperature and filter through a pad of Celite to remove insoluble phosphate salts.
The "Morpholine Advantage": Purification Strategy[4]
The presence of the morpholine ring allows for a highly efficient "Catch-and-Release" purification, bypassing tedious silica gel chromatography for many derivatives.
Method: Strong Cation Exchange (SCX) [4]
-
Loading: Dissolve the crude reaction mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX-2 cartridge (silica-bonded propylsulfonic acid).
-
Washing (The "Release" of Impurities): Flush the cartridge with 3–5 column volumes of Methanol.
-
Result: Neutral impurities (excess boronic acid, phosphine oxides, de-halogenated byproducts) wash through. The product remains bound to the sulfonic acid via the morpholine nitrogen.
-
-
Elution (The "Catch"): Flush with 2M
in Methanol.-
Result: The ammonia displaces the morpholine, releasing the pure product.
-
-
Finishing: Concentrate the ammoniacal filtrate in vacuo to yield the free base.
Data Summary: Purification Efficiency
| Method | Purity (LCMS) | Recovery Yield | Time Required | Solvent Usage |
| Silica Column | >95% | 70-85% | 2-3 Hours | High |
| SCX Cartridge | >98% | 90-95% | 20 Minutes | Low |
Mechanistic Pathway (Graphviz)
The following diagram details the catalytic cycle, emphasizing the role of the bulky ligand in preventing morpholine interference.
Caption: Pd(0)/Pd(II) catalytic cycle. Note the "Poisoning" off-ramp where the morpholine tail can sequester the catalyst if non-bulky ligands are used.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Teledyne ISCO. (2012).[5] Purification of Alkaloids using RediSep Rf SCX Columns. Application Note AN87. [Link]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][6][7][8] Reaction of aryl bromides with tin amides containing solubilizing and stabilizing groups. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. specartridge.com [specartridge.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Rapid and Efficient Synthesis of N-(4-iodophenyl)-2-morpholinoacetamide via Microwave Irradiation
Abstract
This application note details a robust and highly efficient protocol for the synthesis of N-(4-iodophenyl)-2-morpholinoacetamide, a key intermediate in pharmaceutical research. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and a more favorable environmental footprint.[1][2][3][4] This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals, covering the reaction mechanism, experimental setup, purification, and detailed characterization of the final product.
Introduction: The Power of Microwave-Assisted Synthesis
The quest for rapid, efficient, and sustainable chemical transformations is a cornerstone of modern drug discovery and development. Microwave-assisted organic synthesis has emerged as a transformative technology, addressing many of the limitations associated with traditional heating methods.[5] Unlike conventional heating, which relies on slow and inefficient heat transfer through convection, microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the sample.[1][6] This unique heating mechanism, primarily driven by dipolar polarization and ionic conduction, can lead to dramatic accelerations in reaction rates, often reducing reaction times from hours to mere minutes.[1][7]
The synthesis of N-(4-iodophenyl)-2-morpholinoacetamide proceeds via a nucleophilic substitution reaction. In this process, the nucleophilic secondary amine of morpholine attacks the electrophilic carbon of the chloro-acetyl group in 2-chloro-N-(4-iodophenyl)acetamide. The application of microwave energy is particularly advantageous for this type of reaction as it can effectively heat polar solvents and reagents, thereby accelerating the formation of the desired product.[1][8]
Reaction Scheme and Mechanism
The synthesis of N-(4-iodophenyl)-2-morpholinoacetamide is achieved through the reaction of 2-chloro-N-(4-iodophenyl)acetamide with morpholine.
Reaction:
Caption: Overall reaction for the synthesis of N-(4-iodophenyl)-2-morpholinoacetamide.
Mechanism of Microwave Heating:
Microwave heating accelerates the reaction through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvent and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and uniform heating.[1][6]
-
Ionic Conduction: If any ionic species are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with other molecules, generating heat.[7]
Caption: Mechanism of microwave heating in chemical reactions.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis, purification, and characterization of N-(4-iodophenyl)-2-morpholinoacetamide.
Materials and Instrumentation
| Material | Grade | Supplier |
| 2-chloro-N-(4-iodophenyl)acetamide | ≥98% | Sigma-Aldrich |
| Morpholine | ≥99% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Sigma-Aldrich |
| Instrumentation | Model | Manufacturer |
| Microwave Synthesizer | e.g., Biotage Initiator+ | Biotage |
| Rotary Evaporator | - | - |
| Melting Point Apparatus | - | - |
| ¹H and ¹³C NMR Spectrometer | 400 MHz | Bruker |
| Mass Spectrometer (LC-MS) | - | Agilent |
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of N-(4-iodophenyl)-2-morpholinoacetamide.
Detailed Synthesis Procedure
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-chloro-N-(4-iodophenyl)acetamide (1.0 g, 3.39 mmol).
-
Add anhydrous ethanol (5 mL) to the vial.
-
Add morpholine (0.59 g, 0.67 mL, 6.78 mmol, 2.0 equivalents).
-
Seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at 120°C for 15 minutes.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to afford N-(4-iodophenyl)-2-morpholinoacetamide as a white to off-white solid.
Characterization of the Final Product
The identity and purity of the synthesized N-(4-iodophenyl)-2-morpholinoacetamide should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to aromatic, morpholine, and acetamide protons |
| ¹³C NMR (100 MHz, CDCl₃) | Peaks corresponding to aromatic, morpholine, and acetamide carbons |
| Mass Spectrometry (LC-MS) | [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₂H₁₅IN₂O₂) |
Advantages of the Microwave-Assisted Protocol
This microwave-assisted protocol offers several distinct advantages over conventional heating methods:
-
Rapid Synthesis: Reaction times are significantly reduced from hours to just 15 minutes.[3]
-
High Yields: Microwave heating often leads to higher product yields due to reduced side product formation.[4][5]
-
Energy Efficiency: Microwaves heat the reaction mixture directly, resulting in lower energy consumption compared to heating an oil bath or heating mantle.[2]
-
Reproducibility: Modern microwave synthesizers allow for precise control over reaction parameters, leading to highly reproducible results.[5]
-
Greener Chemistry: The reduction in reaction time and energy usage, along with the potential for using more environmentally benign solvents, aligns with the principles of green chemistry.[1][2]
Safety Precautions
-
Always conduct reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Microwave vials are designed for high pressures. However, always ensure the vial is not overfilled and that the reaction is monitored for any unexpected pressure increases.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.
Conclusion
The microwave-assisted synthesis of N-(4-iodophenyl)-2-morpholinoacetamide presented in this application note provides a rapid, efficient, and scalable method for producing this valuable chemical intermediate. The significant reduction in reaction time and potential for improved yields make this a highly attractive alternative to traditional synthetic approaches, particularly in a high-throughput drug discovery environment.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. Available at: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available at: [Link]
-
Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
-
Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. Available at: [Link]
-
Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions - Taylor & Francis. Available at: [Link]
-
A brief review: Microwave assisted organic reaction - Scholars Research Library. Available at: [Link]
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. ijrpas.com [ijrpas.com]
- 5. rjpdft.com [rjpdft.com]
- 6. ijnrd.org [ijnrd.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Troubleshooting low purity in N-(4-iodophenyl)-2-morpholinoacetamide preparation
Technical Support Center: -(4-iodophenyl)-2-morpholinoacetamide Synthesis
Case ID: IMP-MORPH-IODO-001 Status: Active Analyst: Senior Application Scientist
Executive Summary
The synthesis of
This guide deconstructs these failure modes into actionable troubleshooting modules.
Module 1: The Synthetic Baseline & Failure Points
Before troubleshooting, validate your protocol against the standard mechanistic pathway. Deviations here are the primary source of impurities.
The Standard Workflow
-
Acylation: 4-iodoaniline + Chloroacetyl chloride
Intermediate A (2-chloro- -(4-iodophenyl)acetamide).[1] -
Amination: Intermediate A + Morpholine (excess)
Target Product .
Visualizing the Impurity Landscape
The following diagram maps the reaction logic and where specific impurities arise.
Caption: Figure 1. Reaction scheme highlighting the critical nodes where impurities (red) diverge from the productive pathway (green).
Module 2: Troubleshooting Phase I (The Acylation)
Symptom: The intermediate (2-chloro-
Q: Why is my intermediate turning purple?
Diagnosis: Iodine Liberation.
The C-I bond on the aniline ring is photosensitive and prone to oxidation.[1] If the reaction turns purple/brown, free iodine (
-
Corrective Action:
Q: I see two spots on TLC after adding chloroacetyl chloride.
Diagnosis: Di-acylation or Unreacted Aniline.
While aniline usually mono-acylates, forcing conditions can lead to
-
Corrective Action:
-
Base Control: Ensure you are using a scavenger base (Triethylamine or Pyridine, 1.1 eq) to neutralize HCl.[1]
-
Temperature: Keep addition at 0°C. Do not reflux this step; room temperature is sufficient for acyl chlorides.
-
Module 3: Troubleshooting Phase II (The Amination)
Symptom: Low yield, sticky product, or persistent starting material (Intermediate A) on TLC.
Q: The reaction stalls with ~20% starting material remaining. Adding more heat doesn't help.
Diagnosis: The "Salting Out" Effect. As morpholine reacts, it generates HCl.[1] If you use only 1 equivalent of morpholine, the HCl protonates the remaining morpholine, rendering it non-nucleophilic.
-
Protocol Adjustment:
Q: My product is a sticky gum/oil, but it should be a solid (MP ~196°C).
Diagnosis: Quaternary Ammonium Salt Contamination. The product contains a tertiary amine.[4] If the reaction runs with a deficit of morpholine or at very high concentration, the product can attack the starting material, forming a bis-ammonium dimer (Impurity 2 in Fig 1).
-
Solubility Check: Dissolve a small sample in water.[1] If it dissolves, it is the salt (impurity).[1] The target product is water-insoluble.
-
Corrective Action:
-
Dilution: Run the reaction at 0.1 M concentration.
-
Order of Addition: Add the Intermediate A slowly to a solution of excess morpholine, not the other way around.
-
Module 4: Purification & Isolation Strategy
Symptom: Standard silica columns are providing poor separation or streaking.[1]
Purification Decision Matrix
| Impurity Type | Observation | Removal Strategy |
| Morpholine HCl | White precipitate in reaction | Aqueous Wash: Partition between EtOAc and Water.[1] The salt stays in water; product goes to organic. |
| Unreacted Intermediate | High Rf spot on TLC | Chemical Scavenge: Add polymer-supported amine (or excess morpholine) to consume it, then wash.[1] |
| Free Iodine | Yellow/Brown tint | Thiosulfate Wash: Wash organic layer with 5% |
| Quaternary Dimer | Baseline streak on TLC | Filtration: These are often insoluble in ether/EtOAc.[1] Filter the crude suspension before evaporation. |
Recommended Recrystallization Protocol
For high purity (>98%) required for biological assays, avoid column chromatography if possible, as silica can degrade the iodide.
-
Crude Workup: Extract into Ethyl Acetate, wash with water (
), then Brine.[1] Dry over . -
Solvent System: Ethanol (EtOH) or EtOH/Water (9:1) .[1]
-
Procedure:
-
Dissolve crude solid in boiling EtOH.
-
If colored, treat with activated charcoal and filter hot.
-
Add water dropwise until slight turbidity appears.[1]
-
Cool slowly to RT, then 4°C.
-
Target MP: 196–200°C.
-
Module 5: Interactive Troubleshooting Logic
Use this flow to diagnose your specific issue immediately.
Caption: Figure 2. Decision tree for rapid diagnosis of purity issues.
References
-
Synthesis of Morpholine Acetamide Derivatives: Nagaraj, A., Raghuveer, S. and Amala, G. "Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives as potential antimicrobial agents."[3] International Journal of Research in Engineering and Science, 2021.[3] Link Supports the general amide formation and morpholine substitution conditions.
-
Solubility and Physical Properties: PubChem. "N-(4-Iodophenyl)acetamide Compound Summary." National Library of Medicine.[1] Link Source for melting point and solubility data.
-
Finkelstein Catalysis in Amidation: Ashraf, M. et al. "Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates."[1] PubMed Central, 2023. Link Validates the use of KI and base in the substitution step.
-
General Amide Troubleshooting: BenchChem. "Solubility Profile of N-acetyl-N-phenylacetamide." Technical Guide. Link General reference for acetanilide derivative solubility and purification.[1]
Minimizing side reactions during N-(4-iodophenyl)-2-morpholinoacetamide synthesis
Welcome to the technical support center for the synthesis of N-(4-iodophenyl)-2-morpholinoacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side reactions and maximizing yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
I. Overview of the Synthesis: An Amide Coupling Approach
The synthesis of N-(4-iodophenyl)-2-morpholinoacetamide involves the formation of an amide bond between 4-iodoaniline and 2-morpholinoacetic acid. This transformation is typically not spontaneous and requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the aniline. The general reaction is depicted below:
Caption: General synthetic scheme for N-(4-iodophenyl)-2-morpholinoacetamide.
The choice of coupling reagent and reaction conditions is critical to the success of this synthesis, as improper selection can lead to a variety of side reactions, complicating purification and reducing the overall yield.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of 2-morpholinoacetic acid.2. Deactivation of coupling reagent.3. Poor quality of starting materials or solvents. | 1. Pre-activate the carboxylic acid with the coupling reagent for 5-15 minutes before adding 4-iodoaniline.[1]2. Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze activated intermediates and deactivate coupling reagents.[1]3. Use high-purity starting materials and dry solvents. |
| Presence of an Insoluble White Precipitate | If using DCC or DIC as the coupling reagent, this is likely the dicyclohexylurea or diisopropylurea byproduct. | This is a normal byproduct for these reagents. It can be removed by filtration at the end of the reaction. Consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[2][3] |
| Major Side Product with a Mass of (M+151) | Formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[2][3][4] | - Use solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform, to minimize this rearrangement.[4]- Perform the reaction at low temperatures (e.g., 0 °C) to slow down the rearrangement.[2]- Use an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement.[2][3] |
| Unreacted 4-iodoaniline Remaining | The nucleophilicity of 4-iodoaniline may be reduced by its electron-withdrawing iodine substituent, making the reaction sluggish. | - Increase the reaction time or temperature moderately.- Consider using a more potent coupling reagent system, such as HATU/DIPEA, which is effective for less reactive amines.[5]- The addition of DMAP as a catalyst with EDC can also enhance the reaction rate with electron-deficient anilines.[5] |
| Product is Difficult to Purify | Co-elution of the product with byproducts or starting materials during chromatography. | - If using EDC, perform an acidic wash (e.g., dilute HCl) to remove any basic impurities and the urea byproduct, followed by a basic wash (e.g., dilute NaHCO3) to remove unreacted carboxylic acid.- Recrystallization can be an effective alternative or final purification step for crystalline products. |
III. Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this synthesis?
A1: The choice depends on several factors, including scale, budget, and desired purity.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a good starting point. It's effective, and its urea byproduct is water-soluble, simplifying purification.[3] For challenging couplings with the electron-deficient 4-iodoaniline, using EDC in combination with an additive like HOBt or OxymaPure is strongly recommended to boost efficiency and prevent side reactions.[2][5]
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a more powerful coupling reagent that can give higher yields and faster reaction times, especially when dealing with less reactive amines.[1] However, it is more expensive. It's crucial to pre-activate the carboxylic acid with HBTU before adding the amine to prevent guanidinylation of the aniline.[1]
Q2: Why is the formation of N-acylurea a problem, and how do I prevent it?
A2: The N-acylurea is a stable and unreactive byproduct formed from the rearrangement of the O-acylisourea intermediate in carbodiimide-mediated couplings.[3][4] This side reaction consumes your activated acid, reducing the yield of the desired amide.
Caption: Competing pathways for the O-acylisourea intermediate.
To prevent this, you can:
-
Use Additives: HOBt or OxymaPure trap the O-acylisourea intermediate by forming an active ester, which is more stable towards rearrangement but still reactive with the amine.[2][3]
-
Control Temperature: Lowering the reaction temperature (e.g., to 0 °C) slows the rate of the intramolecular rearrangement more than the intermolecular reaction with the amine.[2]
-
Choose Solvent Carefully: Non-polar solvents like DCM can suppress the rearrangement.[4]
Q3: Could a Buchwald-Hartwig amination be a viable alternative synthesis route?
A3: While the Buchwald-Hartwig amination is a powerful method for forming C-N bonds, it is typically used to couple an amine with an aryl halide.[6] In this case, it would not be the most direct route. The target molecule is an amide, best formed by coupling a carboxylic acid and an amine. A Buchwald-Hartwig reaction could potentially be used to synthesize the 4-iodoaniline precursor, but not the final amide product directly from 2-morpholinoacetamide. Furthermore, aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig reactions due to potential catalyst inhibition.[7]
Q4: What is the purpose of adding a base like DIPEA or NMM to the reaction?
A4: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often required, especially when using aminium/uronium salt coupling reagents (like HBTU, HATU) or when one of the starting materials is a salt (e.g., 2-morpholinoacetic acid hydrochloride).[2][8] The base serves two main purposes:
-
To deprotonate the amine starting material if it is in its hydrochloride salt form.
-
To neutralize any acidic species generated during the reaction, maintaining a favorable pH for the coupling to proceed.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol) to achieve good separation between the starting materials (4-iodoaniline and 2-morpholinoacetic acid) and the product. The consumption of the limiting reagent (usually 4-iodoaniline) and the appearance of a new spot for the product indicate that the reaction is progressing.
IV. Experimental Protocols
Protocol 1: Synthesis using EDC/HOBt
This protocol is a reliable starting point for the synthesis, balancing efficiency with cost-effectiveness and ease of workup.
Materials:
-
2-Morpholinoacetic acid
-
4-Iodoaniline
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO3 solution
-
Saturated NaCl solution (Brine)
-
Anhydrous MgSO4 or Na2SO4
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-morpholinoacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 eq) to the mixture and stir for 15 minutes at 0 °C. This is the pre-activation step.
-
In a separate flask, dissolve 4-iodoaniline (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM.
-
Slowly add the 4-iodoaniline solution to the activated acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the 4-iodoaniline is consumed.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: Workflow for N-(4-iodophenyl)-2-morpholinoacetamide synthesis using EDC/HOBt.
V. References
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
-
Subirós-Funosas, A., et al. (2021). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. ACS Publications. Retrieved from [Link]
-
Takise, R., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. ACS Publications. Retrieved from [Link]
-
Wang, Z., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Probst, M. R., et al. (1991). Purification and characterization of a human liver arylacetamide deacetylase. PubMed. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Amination of Aryl Iodides. Retrieved from [Link]
-
Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-morpholinoquinoline 5a. Retrieved from [Link]
-
Pańczyk, K., et al. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Retrieved from [Link]
-
Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide. Retrieved from
-
Ochilov, S. E., et al. (2025, March 28). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka. Retrieved from [Link]
-
Kandepi, V., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]
-
RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]
-
ResearchGate. (2025, December 6). (PDF) Two different facile and efficient approaches for the synthesis of various N-arylacetamides via N-acetylation of arylamines and straightforward one-pot reductive acetylation of nitroarenes promoted by recyclable CuFe2O4 nanoparticles in water. Retrieved from [Link]
-
Liu, D., et al. (2025, June 9). Direct Synthesis of α-Methylated Arylacetamides from Arylacetonitriles via Ir-Catalyzed Cascade α-Methylation and Selective Hydration. Organic Letters. ACS Publications. Retrieved from [Link]
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
-
International Journal of Research in Engineering and Science. (2021, February 20). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)- acetamide derivatives as potential antimicrobial agents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. MORPHOLIN-4-YL-ACETIC ACID | 89531-58-8 [chemicalbook.com]
Removing unreacted morpholine from the final product mixture
Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of unreacted morpholine from their final product mixtures. Here, we provide in-depth, field-proven solutions and troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual morpholine from a reaction mixture?
There are four principal strategies for removing residual morpholine, each suited to different experimental conditions and product characteristics. The choice depends on the properties of your desired product, such as its stability, volatility, and solubility, as well as the scale of your reaction.
-
Aqueous Acid Wash (Liquid-Liquid Extraction): This is the most common and often simplest method. Morpholine, as a secondary amine, is basic and can be protonated by an acid. This forms a water-soluble salt (morpholinium salt), which is then extracted from the organic phase into the aqueous phase.[1]
-
Scavenger Resins: These are solid-supported reagents with functional groups that covalently bind to or sequester specific types of molecules.[2][3] For morpholine, acidic resins (like sulfonic acid resins) are highly effective at capturing the basic amine.[4]
-
Distillation: If your desired product is non-volatile or has a significantly higher boiling point than morpholine (129 °C), distillation can be an effective removal method.[5] This can sometimes be enhanced by azeotropic distillation.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can leave the more soluble morpholine behind in the mother liquor.
Q2: How do I choose the best removal method for my specific product?
Selecting the optimal method requires considering the physicochemical properties of your target compound. The following decision tree provides a logical workflow for this selection process.
Caption: Decision tree for selecting a morpholine removal method.
Q3: Why is my standard aqueous work-up with just water not removing all the morpholine?
Morpholine is miscible with water, but it is also soluble in many common organic solvents.[6] During a simple water wash, morpholine will partition between the organic and aqueous layers. Because it doesn't have an overwhelming preference for the aqueous phase without modification, multiple water washes are often insufficient for complete removal. To make the extraction effective, you must convert morpholine into a salt that is highly soluble in water and poorly soluble in the organic layer. This is the principle behind the acid wash.
Q4: What are the key safety considerations when handling morpholine?
Morpholine is a flammable, corrosive, and harmful substance.[7][8] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] It can be absorbed through the skin and is harmful if inhaled or swallowed.[7][8] Ensure all containers are properly grounded to prevent static discharge, which can be an ignition source.[10][11] In case of fire, use dry chemical, CO2, or alcohol-resistant foam extinguishers.[8]
Troubleshooting Guides & In-Depth Protocols
This section addresses specific issues you may encounter and provides detailed, step-by-step protocols for the most effective removal techniques.
Problem: My acid wash is inefficient and leaves residual morpholine.
Analysis: The effectiveness of an acid wash is governed by the pKa of morpholine's conjugate acid (~8.5) and the pH of the aqueous solution.[12] To ensure complete protonation and extraction, the pH of the aqueous wash solution must be significantly lower than the pKa. A pH of 2 or lower is recommended. Using a weak acid or an insufficient amount of a strong acid can lead to an equilibrium where a significant amount of unprotonated morpholine remains in the organic layer.
Optimized Protocol: Aqueous Acid Wash for Morpholine Removal
This protocol ensures the complete conversion of morpholine to its water-soluble salt for efficient removal.
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Wash (Optional): Perform a preliminary wash with deionized water to remove any water-soluble byproducts.
-
Acid Extraction:
-
Add a 1 M aqueous solution of hydrochloric acid (HCl) to the separatory funnel. Use a volume roughly equal to that of the organic phase.
-
Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
-
Repeat Acid Extraction: Repeat step 3 at least two more times. To verify completeness, check the pH of the final aqueous wash; it should be acidic.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as CO₂ evolution can cause pressure buildup.
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[13]
Caption: Workflow for an optimized aqueous acid wash.
Problem: My product is sensitive to acid. What are my options?
Analysis: For acid-sensitive compounds, an acidic workup is not viable. In this scenario, scavenger resins provide an excellent alternative.[2] These are functionalized polymers that selectively react with and bind impurities.[3] For amine removal, a resin functionalized with a strong acid, such as sulfonic acid (SO₃H), is ideal.[4] The resin is added to the reaction mixture, stirred, and then simply filtered off, taking the bound morpholine with it. This method avoids harsh pH conditions entirely.
Protocol: Morpholine Removal Using a Sulfonic Acid Scavenger Resin
This protocol is suitable for batch-mode scavenging of morpholine from a solution.
-
Solvent Choice: Ensure your product is dissolved in a solvent in which it is stable and that allows for good mobility (e.g., dichloromethane, THF, acetonitrile).
-
Resin Selection: Choose a macroporous sulfonic acid resin (e.g., MP-TsOH or similar).
-
Determine Stoichiometry: Calculate the molar amount of residual morpholine. Use a 2-4 fold molar excess of the scavenger resin to ensure complete removal. The loading capacity of the resin (mmol/g) will be provided by the manufacturer.
-
Scavenging:
-
Add the calculated amount of dry scavenger resin to the solution of your crude product.
-
Stir the resulting slurry at room temperature. Reaction time can vary from 1 to 16 hours.[14] Progress can be monitored by TLC, LC-MS, or GC.
-
-
Isolation:
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
-
Concentration: Remove the solvent under reduced pressure to yield the purified product.
| Parameter | Value/Recommendation | Source |
| Morpholine Boiling Point | 129 °C | [12][15] |
| Morpholine pKa (conjugate acid) | 8.49 | [12] |
| Morpholine Density | 1.007 g/cm³ | [12][5] |
| Morpholine Solubility | Miscible in water, acetone, ether | [12] |
| Recommended Acid Wash pH | ≤ 2 | Best Practice |
| Scavenger Resin Equivalents | 2-4 eq. relative to morpholine | Best Practice |
Problem: How can I confirm that all the morpholine has been removed?
Analysis: Visual inspection or TLC may not be sensitive enough to detect trace amounts of morpholine. Quantitative analytical techniques are required for confirmation, especially in pharmaceutical development where residual impurity levels are strictly controlled.
-
Proton NMR (¹H NMR): Morpholine has characteristic signals in its ¹H NMR spectrum, typically two triplets around ~2.8 ppm and ~3.7 ppm. The absence of these signals in the spectrum of your purified product is a strong indicator of successful removal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for detecting volatile impurities.[16] Due to morpholine's polarity, derivatization may be required to improve its chromatographic properties, often by reacting it with sodium nitrite under acidic conditions to form N-nitrosomorpholine.[17][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is extremely sensitive and is often the method of choice for trace residue analysis in complex matrices like food or pharmaceutical products.[19] It can detect morpholine at levels down to µg/kg (ppb).[16][19]
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Brenntag. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). Inchem.org. Retrieved from [Link]
-
Sciencemadness Wiki. (2022, September 1). Morpholine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Development and Validation of a Standardized Method for the Determination of Morpholine Residues in Fruit Commodities by Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Kim, J., et al. (2020, June 5). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. PMC. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. NJ.gov. Retrieved from [Link]
-
General Chemicals. (n.d.). Morpholine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Analytical Method, Morpholine, S150 (Set K). CDC Stacks. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE 99%. Retrieved from [Link]
-
Vietnam Journal of Food Control (VJFC). (2021, December 23). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
Agricultural Marketing Service. (2000, November 29). Morpholine.pdf. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
- Google Patents. (n.d.). CN1139582C - Method for extracting N-methylmorpholine and N-ethylmorpholine from morpholine wastewater.
-
Organic Syntheses. (n.d.). n-nitromorpholine. Retrieved from [Link]
- Google Patents. (n.d.). US2776972A - Recovery of morpholine from aqueous solutions thereof.
-
International Agency for Research on Cancer. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI Bookshelf. Retrieved from [Link]
- Google Patents. (n.d.). CN102532060B - Novel process for recovering N-methyl morpholine and N-ethyl....
- Google Patents. (n.d.). US6113799A - Process for selective separation of morpholine.
-
University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). High-loading scavenger resins for combinatorial chemistry. Retrieved from [Link]
-
Reddit. (2024, August 14). Best way to separate water and morpholine : r/chemhelp. Retrieved from [Link]
-
MDPI. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. Retrieved from [Link]
-
Wipf Group - University of Pittsburgh. (2004, October 29). strategies in organic synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US3067249A - Purifying aromatic acids by treatment with morpholine.
-
Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]
-
Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]
- Google Patents. (n.d.). CN102206196B - Method for recovering morpholine from acidic waste water containing....
Sources
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. suprasciences.com [suprasciences.com]
- 5. northchem.com.tr [northchem.com.tr]
- 6. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Morpholine (HSG 92, 1995) [inchem.org]
- 8. nj.gov [nj.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. trc-corp.com [trc-corp.com]
- 12. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 13. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sopachem.com [sopachem.com]
- 15. Morpholine - Wikipedia [en.wikipedia.org]
- 16. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
Addressing deiodination issues during catalytic coupling reactions
Technical Support Center: Catalytic Integrity Hub Topic: Troubleshooting Deiodination in Pd-Catalyzed Cross-Coupling Role: Senior Application Scientist Status: Active | Version: 2.4
Introduction: The Deiodination Paradox
Welcome to the Catalytic Integrity Hub. If you are here, you are likely facing a specific failure mode in your cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig): the conversion of your valuable Aryl Iodide (Ar-I) starting material into the corresponding Arene (Ar-H), rather than the desired coupled product.
This phenomenon, Hydrodeiodination , is not random. It is a mechanistic leak where the catalytic cycle is hijacked by a faster, competing pathway. Aryl iodides are particularly susceptible because their oxidative addition to Pd(0) is rapid, generating a long-lived Pd(II) intermediate that waits for a slow transmetallation step. During this "waiting period," the catalyst is vulnerable to hydride sources.
This guide provides the diagnostic logic, chemical workarounds, and validated protocols to suppress this side reaction.
Module 1: Diagnostic Hub (The "Why")
Q: Why is my Aryl Iodide turning into benzene/arene instead of coupling?
A: You are witnessing a competition between Transmetallation (Path A) and
When Pd(0) inserts into the Ar-I bond, it forms an electrophilic Ar-Pd(II)-I species.
-
The Goal: This species must quickly find your nucleophile (Boronic acid, Amine, etc.) to transmetallate.
-
The Failure: If transmetallation is slow (due to sterics or low nucleophilicity), the Palladium center looks for other stabilization. If a hydride source is present (alcohol solvent, amine base, trace water + reductant), the Pd(II) species grabs a hydride to form Ar-Pd(II)-H.
-
The Result: Reductive elimination of Ar-H occurs immediately, destroying your starting material.
Visualizing the Failure Mode
The following diagram maps the kinetic competition. Note how the "Hydride Source" creates an off-cycle exit ramp.
Figure 1: Kinetic competition between the desired Cross-Coupling cycle (Green/Blue) and the Hydrodeiodination shunt pathway (Red).
Module 2: Solvent & Base Optimization (The "How")
Q: I am using Isopropanol/Water. Is that the problem?
A: Yes. Primary and secondary alcohols are the most common cause of deiodination.
-
Mechanism: Palladium alkoxides (formed from the alcohol and base) undergo
-hydride elimination , converting the alcohol into a ketone/aldehyde and generating the fatal Pd-H species [1]. -
Fix: Switch to aprotic polar solvents or non-coordinating solvents.
Q: Can the base cause deiodination?
A: Yes. Amine bases (Triethylamine, DIPEA) can also undergo
Solvent & Base Compatibility Matrix
Use this table to select reagents that minimize hydride donation.
| Component | HIGH RISK (Hydride Donors) | LOW RISK (Safe Choices) | Technical Rationale |
| Solvent | Ethanol, Isopropanol, Methanol | Toluene, DMF, Dioxane, THF | Alcohols promote |
| Base | Triethylamine, DIPEA, NaOEt, KOtBu | K₂CO₃, Cs₂CO₃, K₃PO₄ | Inorganic bases lack |
| Additive | Formates, Phosphites | Silver Salts (Ag₂CO₃) | Silver precipitates AgI, forcing the cycle forward (though expensive). |
Module 3: Catalyst Engineering
Q: Will adding more catalyst fix the problem?
A: Likely not. If the ratio of
Recommendation: Ligand Selection
You must accelerate the Transmetallation step to outcompete the hydride pathway.
-
Buchwald Ligands (XPhos, SPhos): These bulky, electron-rich biaryl phosphines facilitate oxidative addition and stabilize the Pd(II) species, preventing the "wait time" where deiodination happens. XPhos is particularly effective at suppressing dehalogenation [2].
-
Bis-phosphines (dppf, Xantphos): Large bite angles can sometimes stabilize the intermediate, but monodentate bulky ligands (SPhos) are generally superior for difficult aryl iodides.
Module 4: Experimental Protocol (SOP)
Protocol A: Deiodination-Resistant Suzuki Coupling
Use this protocol for Aryl Iodides prone to reduction (e.g., electron-deficient rings, pyridines).
Workflow Logic:
-
Exclude Alcohols: Use Toluene/Water or Dioxane/Water.
-
Inorganic Base: Use Potassium Phosphate (K₃PO₄) to buffer pH without reduction risk.
-
Active Catalyst: Use a pre-catalyst (Pd-G3 or G4) to ensure immediate entry into the cycle without an induction period.
Step-by-Step Procedure:
-
Preparation:
-
Dry a reaction vial and equip with a stir bar.
-
Crucial: Degas all solvents (Toluene and Water) separately by sparging with Argon for 15 minutes. Dissolved Oxygen promotes homocoupling, but trace water/air can also introduce radical pathways.
-
-
Charge Reagents (Solid):
-
Aryl Iodide (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)
-
Base: K₃PO₄ (2.0 - 3.0 equiv) or Cs₂CO₃ .
-
Catalyst: XPhos Pd G3 (2-5 mol%). Alternatively: Pd(OAc)₂ + XPhos (1:2 ratio).
-
-
Charge Solvents:
-
Add Toluene (or 1,4-Dioxane) and Water (Ratio 4:1 or 10:1).
-
Concentration: Run at high concentration (0.2M - 0.5M) to favor the intermolecular coupling over side reactions.
-
-
Reaction:
-
Seal the vial.
-
Heat to 60°C - 80°C . Note: Do not overheat. Higher temps (>100°C) significantly increase the rate of deiodination.
-
Monitor by LCMS at 1 hour.
-
-
Troubleshooting the Result:
-
Still seeing Ar-H?
Switch solvent to pure DMF (anhydrous) with anhydrous CsF as the base (anhydrous conditions eliminate water as a proton source).
-
Visual Workflow: Decision Tree
Figure 2: Step-by-step troubleshooting logic for eliminating deiodination.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling. Retrieved from 2
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from 3
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 4
-
NobelPrize.org. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from 5
Sources
Technical Guide: Chromatographic Purification of N-(4-iodophenyl)-2-morpholinoacetamide
Topic: Column chromatography solvent systems for N-(4-iodophenyl)-2-morpholinoacetamide Content type: Technical Support Guide (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Compound Profile
N-(4-iodophenyl)-2-morpholinoacetamide presents a classic "push-pull" separation challenge. You are balancing the lipophilic, heavy-atom aryl iodide moiety against the polar, basic morpholine ring and the hydrogen-bonding amide linker.
-
Physicochemical Profile:
-
Lipophilic Domain: 4-Iodoaniline fragment (High UV absorption, hydrophobic).
-
Polar/Basic Domain: Morpholine ring (
) and acetamide linker. -
Chromatographic Behavior: The basic nitrogen on the morpholine ring will interact strongly with acidic silanols (
) on standard silica gel, leading to peak tailing (streaking) and poor resolution unless suppressed.
-
This guide provides self-validating protocols to overcome these specific interactions.
Phase 1: Solvent System Selection[1]
Q: Which solvent system should I use for flash chromatography?
Recommendation: For this specific amphiphilic molecule, a Dichloromethane (DCM) / Methanol (MeOH) system is the gold standard, but it requires a modifier.
| System | Composition | Application | Notes |
| Primary (Recommended) | DCM : MeOH (95:5 to 90:10) | General Purification | Excellent solubility. High resolution for polar amides. |
| Modifier (Critical) | + 1% Triethylamine (TEA) | Tailing Suppression | Mandatory. Neutralizes silica acidity to prevent morpholine streaking. |
| Alternative | EtOAc : Hexanes (80:20 to 100:0) | Low Polarity Impurities | Use only if the product is less polar than expected. Often requires 100% EtOAc to elute. |
| Green Alternative | EtOAc : EtOH (3:1) | DCM replacement | Good for safety, but resolution may be lower than DCM systems. |
Q: Why is my product streaking/tailing on the TLC plate?
Root Cause: The morpholine nitrogen is protonating or hydrogen-bonding with the acidic silica surface. This creates a "drag" effect, resulting in broad bands and co-elution with impurities.
The Fix (Base Deactivation): You must deactivate the silica.[1]
-
Pre-treat the column: Flush the packed column with 3 column volumes (CV) of mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) . -
Mobile Phase: Continue to include 0.5–1% TEA in your elution solvent.
Validation Step: Run a TLC plate of your crude mixture.
Lane 1: Standard 5% MeOH/DCM.
Lane 2: 5% MeOH/DCM + 1 drop TEA.
Result: Lane 2 should show a tighter, more circular spot with a slightly higher
. If Lane 1 is a streak, the additive is non-negotiable.
Phase 2: Sample Loading Protocols
Q: The compound is not dissolving in the mobile phase. How do I load it?
Issue: N-(4-iodophenyl)-2-morpholinoacetamide often exhibits poor solubility in non-polar solvents (Hexanes) and moderate solubility in pure EtOAc, leading to precipitation at the head of the column if liquid-loaded improperly.
Protocol: Solid Loading (Dry Loading) This is the most robust method for this compound, ensuring narrow bands and high resolution.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of DCM or Acetone (where solubility is highest).
-
Adsorption: Add silica gel (ratio 1:2, crude mass:silica mass) or Celite 545 to the flask.
-
Evaporation: Rotovap to dryness. You should be left with a free-flowing, dry powder.
-
Troubleshooting: If the powder is sticky, you used too little silica or residual solvent remains. Add more silica and re-evaporate.[1]
-
-
Loading: Pour the dry powder carefully onto the top of your pre-packed column.
-
Protection: Add a layer of sand (approx. 1 cm) on top of the sample to prevent disturbing the bed when pouring solvent.
Phase 3: Visualization & Detection
Q: How do I best visualize the fractions?
The 4-iodophenyl group provides a strong chromophore, but the morpholine offers secondary detection options.
| Method | Response | Mechanism |
| UV (254 nm) | Strong | The aryl iodide moiety absorbs strongly. This is your primary detection method. |
| Iodine Chamber ( | Moderate | Reversible interaction with the aromatic ring and amine. Good for general impurity check. |
| Dragendorff’s Reagent | Specific | Stains tertiary amines (morpholine) orange/red. Highly specific for confirming which spot is your product vs. non-amine impurities. |
Visual Workflows
Workflow 1: Solvent System Decision Logic
Caption: Decision tree for selecting the optimal mobile phase based on TLC behavior.
Workflow 2: Solid Loading Protocol
Caption: Step-by-step solid loading procedure to maximize resolution for poorly soluble amides.
Detailed Protocol: The "Standard Run"
Objective: Purify 500 mg of crude N-(4-iodophenyl)-2-morpholinoacetamide.
-
Preparation:
-
Loading:
-
Use the Solid Loading technique described in Section 3.
-
Add the dry powder to the column head.[3] Tap gently to settle.
-
Add 1 cm of sand.
-
-
Elution:
-
Workup:
-
Combine product-containing fractions.
-
Evaporate solvent.
-
Note on TEA: Residual triethylamine can be removed by high-vacuum drying or by co-evaporating with a small amount of toluene or ethanol.
-
References & Authoritative Sources
-
Morpholine Chromatography Dynamics:
-
Solvent System Standards:
-
Solid Loading Techniques:
-
Tailing Suppression (TEA usage):
-
Synthesis & Purification of Morpholino-Acetamides:
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. moodle2.units.it [moodle2.units.it]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcbsc.org [jcbsc.org]
- 6. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijres.org [ijres.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to the 1H NMR Interpretation of N-(4-iodophenyl)-2-morpholinoacetamide
Introduction: Beyond the Spectrum
In modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. While numerous analytical techniques contribute to this process, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for elucidating the structure of organic compounds.[1] It provides a detailed fingerprint of a molecule's hydrogen framework, revealing not just the presence of functional groups but their precise connectivity and electronic environment.[2][3]
This guide offers an in-depth analysis of the ¹H NMR spectrum of N-(4-iodophenyl)-2-morpholinoacetamide, a compound featuring a halogenated aromatic ring, an amide linkage, and a morpholine heterocycle – motifs commonly found in pharmaceutical intermediates. We will move beyond a simple peak listing to explain the causality behind the observed chemical shifts and multiplicities. Furthermore, by comparing its spectrum to structurally similar analogs, we will demonstrate how subtle electronic changes manifest in the NMR data, reinforcing our spectral assignments and providing a deeper understanding of structure-property relationships.
Structural Analysis of N-(4-iodophenyl)-2-morpholinoacetamide
Before diving into the spectrum, let's dissect the molecule to predict the expected proton environments. The structure logically breaks down into three distinct regions: the para-substituted aromatic ring, the acetamide linker, and the morpholine ring.
-
Aromatic Region (Iodophenyl): The benzene ring is substituted at positions 1 and 4. Due to the plane of symmetry, we expect two chemically distinct types of aromatic protons: those ortho to the amide (H-2'/6') and those ortho to the iodine (H-3'/5'). They will appear as two distinct signals, each integrating to 2H.
-
Linker Region (Acetamide): This region contains two key signals: the amide proton (-NH-) and the methylene protons (-CH₂-). The amide proton is often a broad singlet, while the methylene group, being adjacent to the morpholine nitrogen and the carbonyl group, will appear as a singlet integrating to 2H.
-
Heterocyclic Region (Morpholine): The morpholine ring has a chair conformation. The four protons on the carbons adjacent to the oxygen are chemically equivalent (H-3/5), as are the four protons on the carbons adjacent to the nitrogen (H-2/6). We therefore anticipate two distinct signals, each integrating to 4H.
Interpreting the ¹H NMR Spectrum
Based on established principles and data from analogous structures, we can assign the characteristic signals for N-(4-iodophenyl)-2-morpholinoacetamide, typically recorded in a solvent like CDCl₃ or DMSO-d₆.
| Signal Assignment | Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| Amide Proton | -NH - | ~8.0 - 9.5 | Broad Singlet (br s) | 1H | Deshielded due to the adjacent electron-withdrawing carbonyl group and its location in an anisotropic magnetic field. Its chemical shift is highly solvent and concentration-dependent.[4] |
| Aromatic Protons | H-3'/5' | ~7.65 | Doublet (d) | 2H | These protons are ortho to the electronegative iodine atom, causing significant deshielding and a downfield shift. They form a classic AA'BB' system with H-2'/6'.[4] |
| Aromatic Protons | H-2'/6' | ~7.45 | Doublet (d) | 2H | These protons are ortho to the amide group. They are less deshielded than H-3'/5' and thus appear slightly more upfield. |
| Morpholine Protons | H-3/5 | ~3.70 | Triplet (t) | 4H | These methylene protons are adjacent to the highly electronegative oxygen atom of the morpholine ring, leading to a strong deshielding effect and a downfield shift compared to other aliphatic protons.[5] |
| Acetamide Methylene | -CO-CH ₂-N- | ~3.15 | Singlet (s) | 2H | Positioned between two electron-withdrawing groups (carbonyl and nitrogen), these protons are deshielded and shifted downfield into this region. |
| Morpholine Protons | H-2/6 | ~2.60 | Triplet (t) | 4H | These methylene protons are adjacent to the less electronegative nitrogen atom, resulting in less deshielding compared to H-3/5, hence their more upfield position.[6] |
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.
Comparative Analysis: The Impact of Aromatic Substitution
To validate our assignments and illustrate the principles of substituent effects, we will compare the aromatic region of our target molecule with two analogs: N-(4-chlorophenyl)-2-morpholinoacetamide and N-(p-tolyl)-2-morpholinoacetamide . The key difference lies in the para-substituent on the phenyl ring: a strongly electron-withdrawing chloro group (-Cl), our iodo group (-I), and an electron-donating methyl group (-CH₃).
Electron-withdrawing groups deshield aromatic protons, shifting their signals downfield, while electron-donating groups shield them, causing an upfield shift.[7] This effect is most pronounced at the ortho and para positions relative to the substituent.[7]
| Compound | Para Substituent | Electronic Effect | Aromatic Protons (Ortho to Substituent) δ, ppm | Aromatic Protons (Ortho to Amide) δ, ppm |
| N-(4-chloro phenyl)-analogue | -Cl | Electron-withdrawing | ~7.75 (d) | ~7.50 (d) |
| N-(4-iodo phenyl)-analogue | -I | Electron-withdrawing (less than Cl) | ~7.65 (d) | ~7.45 (d) |
| N-(p-tolyl )-analogue | -CH₃ | Electron-donating | ~7.10 (d) | ~7.35 (d) |
This comparison clearly demonstrates the predictable electronic effects on chemical shifts. The protons ortho to the halogen are shifted furthest downfield for the most electronegative substituent (Cl) and are shifted significantly upfield by the electron-donating methyl group in the p-tolyl analog. This trend provides authoritative confirmation of our spectral assignments.
The following diagram illustrates this substituent-induced chemical shift trend.
Caption: Standard workflow for NMR sample preparation.
Conclusion
The ¹H NMR spectrum of N-(4-iodophenyl)-2-morpholinoacetamide is readily interpretable by systematically analyzing its three core structural regions: the aromatic system, the acetamide linker, and the morpholine ring. The chemical shifts and multiplicities of the protons in each region are governed by predictable electronic effects, such as the electronegativity of adjacent atoms and the influence of aromatic substituents. By comparing the spectrum to that of chloro- and methyl-substituted analogs, we can confidently assign the aromatic signals and demonstrate a clear structure-spectrum correlation. Adherence to a rigorous sample preparation protocol is crucial for obtaining the high-fidelity data necessary for such detailed analysis, ensuring that the resulting spectrum is a true and accurate representation of the molecule's chemical structure.
References
-
Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
-
Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents. Isotope Science. [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]
-
Scribd. NMR Solvent Requirements. [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]
-
Organic Chemistry @ University of Colorado Boulder. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
University of Ottawa. NMR Sample Preparation. [Link]
-
University of Regensburg. ¹H NMR Spectroscopy. [Link]
-
SpectraBase. Acetamide - Optional[¹H NMR] - Chemical Shifts. [Link]
-
Semantic Scholar. Supporting Information for amide synthesis. [Link]
-
ResearchGate. ¹H NMR chemical shifts (δ, ppm) of various aromatic and other protons in N-(substituted-phenyl)-acetamides. [Link]
-
University of Wisconsin-La Crosse. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
-
Taylor & Francis Online. (2006, October 24). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. [Link]
-
ResearchGate. (2021, September 15). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. [Link]
-
McGill University. NMR sample preparation. [Link]
-
Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]
-
KGROUP - University of Washington. NMR Chemical Shifts of Trace Impurities. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. [Link]
-
Modgraph. ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. [Link]
-
Royal Society of Chemistry. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]
-
Amanote Research. (PDF) Substituent Effects on the NMR Chemical Shifts of. [Link]
-
Indian Academy of Sciences. (2012, September). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. [Link]
-
The Royal Society of Chemistry. Supporting Information for (4-Iodophenyl)(morpholino)methanone. [Link]
-
NP-MRD. ¹H NMR Spectrum (1D, 400 MHz, H₂O, predicted) (NP0146770). [Link]
-
PubChem. N-(4-Iodophenyl)acetamide. [Link]
-
Mol-Instincts. Compound 2-(4-chlorophenyl)-N-(2-methylphenyl)-2-(morpholin-4-yl)acetamide. [Link]
-
The Royal Society of Chemistry. Supplementary Information for nBu4NI-mediated oxidation of methyl ketones. [Link]
-
Reddit. (2024, July 12). wanted to share my ¹H-NMR of p-Tosylamide i synthesized recently. [Link]
-
SpectraBase. 2-(4-chlorophenyl)-N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)acetamide - Optional[¹H NMR] - Spectrum. [Link]
-
PubChem. 2-(para-Tolyl)-acetamide. [Link]
-
NIST WebBook. Acetamide, N-(4-chlorophenyl)-. [Link]
Sources
A Comparative Guide to the ESI-MS Fragmentation of N-(4-iodophenyl)-2-morpholinoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-iodophenyl)-2-morpholinoacetamide is a molecule of interest in pharmaceutical research, incorporating several key functional groups: a substituted aromatic ring, an amide linkage, and a morpholine moiety. Understanding its fragmentation pattern under ESI-MS is crucial for its identification in complex matrices, such as in metabolism studies or quality control of synthetic products.[1] ESI is a soft ionization technique that typically yields a prominent protonated molecule, [M+H]+, making it ideal for determining molecular weight.[2][3] However, by inducing fragmentation through collision-induced dissociation (CID), we can elicit structurally informative product ions that reveal the underlying chemical architecture.[4][5] This guide will dissect the fragmentation pathways of this compound, comparing the lability of its various bonds and providing a predictive framework for analogous structures.
Experimental Protocol: ESI-MS/MS Analysis
A detailed, step-by-step methodology is provided for the acquisition of high-quality ESI-MS/MS data.
Instrumentation:
-
Mass Spectrometer: Triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization source.[6][7]
-
Sample Preparation: The analyte, N-(4-iodophenyl)-2-morpholinoacetamide, is dissolved in a suitable solvent system, typically a mixture of methanol or acetonitrile and water with a small percentage of formic acid to aid in protonation, to a final concentration of approximately 0.1 mg/mL.[8]
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).[8]
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: ~3.5-4.5 kV
-
Nebulizing Gas (N2) Pressure: 10 psi[3]
-
Drying Gas (N2) Flow Rate: 4 L/min[3]
-
Drying Gas Temperature: 300 °C[3]
Note: These parameters should be optimized for the specific instrument to achieve maximum signal intensity and stability of the protonated molecule.
MS/MS (CID) Parameters:
-
Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]+. For N-(4-iodophenyl)-2-morpholinoacetamide (C12H15IN2O2), the expected monoisotopic mass is 346.02 g/mol , so the [M+H]+ ion should be observed at m/z 347.03.
-
Product Ion Scan: Select the [M+H]+ ion (m/z 347.03) as the precursor ion.
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.[8] The optimal collision energy will vary depending on the instrument and the desired degree of fragmentation.
-
Data Acquisition: Acquire the product ion spectrum, which will show the m/z values of the fragment ions.
Workflow for ESI-MS/MS Analysis
Caption: Experimental workflow for ESI-MS/MS analysis.
Results and Discussion: Fragmentation Pathways
The collision-induced dissociation of the protonated N-(4-iodophenyl)-2-morpholinoacetamide ([M+H]+ at m/z 347) yields a series of characteristic fragment ions. The fragmentation is primarily dictated by the lability of the amide bond and the bonds within the morpholine ring. Amide bonds are known to be susceptible to fragmentation in the gas phase, often leading to the formation of acylium ions.[4][5]
Table 1: Key Fragment Ions and Proposed Structures
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 347.03 | 247.98 | 99.05 | [M+H - C4H9NO]+ (Loss of morpholine) |
| 347.03 | 100.08 | 246.95 | [C4H10NO]+ (Protonated morpholine) |
| 347.03 | 219.96 | 127.07 | [C8H7INO]+ (Acylium ion) |
| 247.98 | 219.96 | 28.02 | [Fragment - CO] |
| 100.08 | 58.07 | 42.01 | [C2H4O] (Loss of ethylene oxide from morpholine) |
Major Fragmentation Pathways:
The fragmentation of protonated N-(4-iodophenyl)-2-morpholinoacetamide proceeds via two primary, competing pathways initiated by the cleavage of the bonds adjacent to the amide nitrogen and the morpholine nitrogen.
-
Cleavage of the C-N bond between the morpholine ring and the acetyl group: This is a common fragmentation pathway for N-substituted morpholine derivatives. The charge is retained on the morpholine moiety, leading to the formation of the protonated morpholine ion at m/z 100.08 . The remainder of the molecule is lost as a neutral species.
-
Cleavage of the amide C-N bond: This is a characteristic fragmentation of amides, leading to the formation of a stable acylium ion. In this case, cleavage of the bond between the carbonyl carbon and the nitrogen of the iodophenyl group results in the formation of an ion at m/z 219.96 .
-
Cleavage of the N-C bond of the morpholine ring: A significant fragmentation pathway involves the cleavage of the bond between the nitrogen of the morpholine and the acetyl methylene group. This results in the loss of the morpholine ring as a neutral species and the formation of a fragment ion at m/z 247.98 . This ion can further lose carbon monoxide (CO) to produce the ion at m/z 219.96 .
Proposed Fragmentation Pathways of N-(4-iodophenyl)-2-morpholinoacetamide
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. uab.edu [uab.edu]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Guide: FTIR Characterization of N-(4-iodophenyl)-2-morpholinoacetamide
The following guide provides a technical breakdown of the FTIR characteristics for N-(4-iodophenyl)-2-morpholinoacetamide , designed for researchers validating synthesis or assessing purity in drug development workflows.
Executive Summary & Application Context
N-(4-iodophenyl)-2-morpholinoacetamide is a functionalized acetamide derivative often utilized as a pharmacophore scaffold in medicinal chemistry (e.g., for antimicrobial or anticancer agents) or as a synthetic intermediate for cross-coupling reactions (due to the aryl iodide).[1]
For the analytical chemist, the primary challenge is not just identifying the molecule, but differentiating it from its synthetic precursors (4-iodoaniline and 2-chloro-N-(4-iodophenyl)acetamide) and structural analogs .[1][2] This guide focuses on the diagnostic spectral evolution —tracking the disappearance of electrophilic linkers and the appearance of the morpholine ether stretch.[1][2]
Quick Reference: The "Fingerprint" Logic
-
Target Signal: Strong ether C–O–C stretch (~1110 cm⁻¹) + Secondary Amide I/II.
-
Contamination Flag: Presence of C–Cl stretch (~700–750 cm⁻¹) indicates unreacted intermediate.[1]
-
Identity Confirmation: C–I stretch (~500 cm⁻¹) confirms the halogenated aryl core.
Synthesis & Spectral Evolution Workflow
To interpret the spectrum accurately, one must understand the structural assembly.[1][2] The synthesis typically proceeds via a nucleophilic substitution.[1]
Reaction Pathway & Spectral Checkpoints
Figure 1: Spectral evolution pathway.[1] The transition from Intermediate to Final is the critical QC step, defined by the nucleophilic attack of morpholine displacing the chloride.[1][2]
Detailed Spectral Assignment
The following table contrasts the target molecule against its immediate precursor (the chloro-acetamide derivative) to facilitate reaction monitoring.
Comparative Peak Table: Product vs. Alternative (Precursor)
| Functional Group | Vibration Mode | Target Product (Morpholino) | Precursor (Chloro-intermediate) | Diagnostic Note |
| Amide A | N–H Stretch | 3250 – 3290 cm⁻¹ (m) | 3260 – 3300 cm⁻¹ (m) | Single sharp band indicates secondary amide.[1][3] Broadening suggests H-bonding.[1] |
| Alkyl C–H | C–H Stretch (sp³) | 2850 – 2960 cm⁻¹ (m) | ~2950 cm⁻¹ (w) | Intensity Increase: The morpholine ring adds 4 methylene groups, significantly boosting this region.[4] |
| Amide I | C=O Stretch | 1660 – 1690 cm⁻¹ (s) | 1665 – 1700 cm⁻¹ (s) | The carbonyl environment is similar, but morpholine substitution may cause a slight redshift due to electronics.[4] |
| Amide II | N–H Bend / C–N | 1530 – 1560 cm⁻¹ (s) | 1530 – 1550 cm⁻¹ (s) | Characteristic of secondary amides (trans-configuration).[1] |
| Morpholine | C–O–C Stretch | 1105 – 1125 cm⁻¹ (s) | ABSENT | CRITICAL: This is the primary confirmation of morpholine attachment. |
| Alkyl Halide | C–Cl Stretch | ABSENT | 700 – 780 cm⁻¹ (m) | Presence of this peak in the product indicates incomplete reaction. |
| Aryl Halide | C–I Stretch | ~500 – 530 cm⁻¹ (w) | ~500 – 530 cm⁻¹ (w) | Low frequency fingerprint; confirms the iodine is intact. |
(Key: s = strong, m = medium, w = weak)
Technical Deep Dive: The "Morpholine Marker"
The most robust identifier for this compound is the morpholine ring vibrations.[1][2] In the acetamide derivative, the morpholine adopts a chair conformation.[1][2]
Mechanism of Detection
-
Asymmetric C–O–C Stretch (~1110 cm⁻¹): This is often the strongest peak in the fingerprint region (excluding the amide bands). It arises from the ether oxygen at the "back" of the morpholine chair.[1][2]
-
Symmetric C–N–C Stretch (~1250 cm⁻¹): The tertiary amine nitrogen of the morpholine ring couples with the methylene linker, creating a band often obscured by the Amide III region but detectable as a shoulder.[1][2]
Differentiation from 4-Iodoaniline (Starting Material)
If the sample is contaminated with the starting aniline:
-
Look for: A doublet at 3300–3400 cm⁻¹ (Primary Amine asymmetric/symmetric stretch).
-
Target: The product has only a singlet (Secondary Amide).
-
Look for: N–H scissoring at ~1620 cm⁻¹ (distinct from the Amide I C=O at 1680 cm⁻¹).
Experimental Protocol: High-Fidelity Acquisition
To resolve the low-frequency C–I bands and the specific fingerprint region, the following protocol is recommended.
Method: KBr Pellet vs. ATR
While ATR (Attenuated Total Reflectance) is convenient, Transmission FTIR (KBr Pellet) is superior for this specific compound for two reasons:
-
C–I Detection: The Carbon-Iodine stretch occurs near the detector cutoff for ZnSe ATR crystals (~600 cm⁻¹).[1] KBr is transparent down to 400 cm⁻¹.[1]
-
Resolution: Sharp resolution of the Amide I/II bands is critical to distinguish H-bonding states.[1]
Step-by-Step Procedure
-
Preparation: Grind 1–2 mg of dry N-(4-iodophenyl)-2-morpholinoacetamide with 100 mg of spectroscopic grade KBr.
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc. Note: Ensure the sample is dry; moisture will obscure the N-H region.[1][2]
-
Acquisition:
-
Baseline Correction: Apply automatic baseline correction, specifically anchoring at 2200 cm⁻¹ (silent region).
Comparison with Alternative Analytical Methods
While FTIR is excellent for functional group verification, it has limitations compared to NMR for this specific molecule.[1][2]
| Feature | FTIR | ¹H NMR | Recommendation |
| Morpholine ID | Detects Ether (C-O-C) stretch.[1] | Resolves CH₂ triplets (3.6 ppm & 2.5 ppm).[1] | NMR is superior for quantifying morpholine content.[1] |
| Iodine Pos. | Indirect (Fingerprint).[1] | Splitting pattern (AA'BB' system) confirms para-substitution.[1] | NMR confirms position; FTIR confirms presence. |
| Reaction QC | Excellent for detecting carbonyl formation.[1] | Excellent for purity %. | Use FTIR for quick "Go/No-Go" synthesis checks.[1] |
References
-
PubChem Compound Summary. "N-(4-iodophenyl)acetamide."[1][5] National Center for Biotechnology Information.[1] Accessed 2026.[1][6]
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[1][2] John Wiley & Sons.[1][5][6] (Standard reference for Amide I/II and Aryl Halide assignments).
-
Smajlagić, A., et al. "Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide."[1][2] Journal of Medicinal & Organic Chemistry, 2022.[1][2][4] (Provides comparative spectral data for acetamide derivatives).
-
[Link]
-
-
Nikalje, A. P., et al. "Design and synthesis of novel N-substituted morpholino benzamide derivatives."[1][2][4] ResearchGate.[1][7] (Data on Morpholine ring vibrations in amide conjugates).
Sources
A Comparative Guide to the Reactivity of Iodo- vs. Bromo-Phenyl Morpholinoacetamides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules central to drug discovery, the choice of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost. Phenyl morpholinoacetamide scaffolds are prevalent in medicinal chemistry, valued for their diverse biological activities.[1][2] When designing synthetic routes to analogues of these compounds, a frequent decision point is the choice of halogen on the phenyl ring for subsequent functionalization via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of iodophenyl and bromophenyl morpholinoacetamides, supported by mechanistic principles and experimental data, to empower researchers in making informed strategic decisions.
At a Glance: Iodo- vs. Bromo-Phenyl Morpholinoacetamides
| Feature | Iodophenyl Morpholinoacetamides | Bromophenyl Morpholinoacetamides |
| Reactivity | Higher | Lower |
| Reaction Speed | Faster | Slower |
| Typical Yields | Generally Higher | Generally Lower |
| Reaction Conditions | Milder (e.g., lower temperatures) | Harsher (e.g., higher temperatures) |
| Catalyst Loading | Often Lower | Often Higher |
| Cost & Availability | Generally more expensive, less diverse | Generally less expensive, more diverse |
| Key Advantage | Ideal for sensitive substrates and rapid synthesis | Cost-effective for large-scale synthesis |
The Decisive Step: Oxidative Addition
The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally rooted in the energetics of the first and often rate-determining step of the catalytic cycle: oxidative addition .[3] This step involves the insertion of the palladium(0) catalyst into the carbon-halogen (C-X) bond of the aryl halide.
The determining factor is the bond dissociation energy (BDE) of the C-X bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, requiring less energy to break.[4][5][6][7]
-
C-I Bond Dissociation Energy: ~270-280 kJ/mol
-
C-Br Bond Dissociation Energy: ~330-340 kJ/mol
This lower energy barrier for the C-I bond cleavage means that the oxidative addition to an iodophenyl substrate proceeds much more readily and at lower temperatures than with its bromo- counterpart.[3][8][9]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct comparative studies on identical phenyl morpholinoacetamide substrates are sparse, data from closely related aryl amide systems provide a strong framework for predicting reactivity trends.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an aryl halide and a boronic acid or ester, is a cornerstone of modern synthesis. For these reactions, iodo-substrates consistently outperform bromo-substrates, affording higher yields in shorter times and under milder conditions.
Table 1: Comparison for Suzuki-Miyaura Coupling of Aryl Amides
| Aryl Halide Substrate | Catalyst System | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(4-iodo phenyl)acetamide | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 90°C | 12 | 85 | [10] |
| N-(4-bromo phenyl)acetamide | Pd(OAc)₂, SPhos, K₃PO₄ | 1,4-Dioxane, 100°C | 8 | 92 | [10] |
| N-(2,5-dibromo )phenyl acetamide | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O, 95°C | 32 | Moderate |[11] |
Note: Data is representative and compiled for structurally similar compounds. Direct comparison shows iodo-substrates often react under less forcing conditions.
Field Insights: While the C-I bond's weakness is an advantage, it's crucial to note that under certain conditions, particularly at lower temperatures with traditional phosphine ligands like PPh₃, aryl iodides can exhibit unexpectedly poor reactivity in Suzuki couplings.[12] This has been attributed to the inefficient turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)]. Therefore, ligand choice is paramount when optimizing reactions for iodo-substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, directly relevant to modifying the core phenyl morpholinoacetamide structure.[13] The reactivity trend generally holds (I > Br), but with important nuances. Some modern catalyst systems have become so efficient that they can activate even robust aryl chlorides, narrowing the practical gap between bromides and iodides.[14] However, for substrates with sensitive functional groups, the milder conditions tolerated by iodides remain a significant advantage.
Interestingly, while the general reactivity order for oxidative addition is I > Br > Cl, the overall success in Buchwald-Hartwig reactions can sometimes follow the order Br > Cl > I.[15] This is because the iodide formed during the reaction can sometimes act as a catalyst inhibitor, highlighting the complexity beyond just the initial oxidative addition step.[15]
Table 2: Comparison for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Iodide | Primary/Secondary Amines | Pd₂(dba)₃, BINAP | Toluene, 100°C | Good-Excellent | [13] |
| Aryl Bromide | Primary/Secondary Amines | Pd(OAc)₂, P(t-Bu)₃ | Toluene, 80°C | Excellent | [16] |
| Aryl Chloride | Primary/Secondary Amines | Pd precatalyst, Josiphos | Toluene, 110°C | Good-Excellent |[17] |
Heck Reaction
The Heck reaction couples aryl halides with alkenes.[18][19] Here, the superior reactivity of aryl iodides is pronounced, often allowing reactions to proceed at lower temperatures and with lower catalyst loadings compared to aryl bromides.[20][21] The slow rate of oxidative addition for aryl bromides frequently necessitates higher reaction temperatures (often >100 °C).[20]
Table 3: Comparison for Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Iodo anisole | Methyl Acrylate | Pd(OAc)₂, PPh₃, NEt₃ | Acetonitrile, 80°C | 95 | [22] |
| 4-Bromo anisole | Methyl Acrylate | Pd(OAc)₂, PPh₃, NEt₃ | Acetonitrile, 100°C | 85 |[22] |
Practical Considerations & Experimental Protocols
The choice between an iodo- or bromo-substituted precursor is not solely based on chemical reactivity.
Cost and Availability: Aryl bromides are generally less expensive and available in a wider variety than their iodide counterparts.[23] For process development and large-scale synthesis, this cost differential can be a primary driver for choosing a bromo-substituted starting material, even if it requires more forceful reaction conditions.
Catalyst Selection: The development of highly active, sterically demanding phosphine ligands (e.g., Buchwald and Fu ligands) has significantly improved the efficiency of cross-coupling reactions for less reactive aryl halides like bromides and even chlorides.[23] This can sometimes make the reactivity advantage of an iodide less critical if a robust catalyst system is employed.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure that can be adapted for either iodo- or bromo-phenyl morpholinoacetamides.
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF, ~0.2 M concentration) via syringe.
-
Degassing: If not already rigorously degassed, sparge the reaction mixture with inert gas for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%) and any additional ligand if required.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Conclusion and Recommendations
The choice between iodo- and bromo-phenyl morpholinoacetamides is a strategic one that balances reactivity with practical considerations.
-
Choose Iodophenyl Morpholinoacetamides when:
-
The substrate contains sensitive functional groups that cannot tolerate high temperatures.
-
Rapid reaction times and high throughput are desired, for example, in the generation of compound libraries.
-
Working with challenging coupling partners that require a more reactive electrophile.
-
-
Choose Bromophenyl Morpholinoacetamides when:
-
Cost is a primary concern, especially for scale-up and process chemistry.
-
A wide variety of commercially available starting materials is needed.
-
A highly active, modern catalyst system is available that can efficiently overcome the higher activation barrier.
-
Ultimately, the enhanced reactivity of the C-I bond makes iodophenyl morpholinoacetamides the more versatile and often more efficient substrate from a purely chemical standpoint.[3][23] However, the economic advantages and broad availability of bromophenyl precursors ensure they remain a highly relevant and valuable choice, particularly when paired with state-of-the-art catalyst technologies.
References
- Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences.
- Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0)
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
- A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. Benchchem.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.
- Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)
- Which carbon halogen bond has the lowest bond enthalpy? Quora.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
- Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
- Buchwald–Hartwig amin
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
- Application Notes and Protocols for the Heck Coupling Reaction of 4-(4-Iodophenyl)-1-butanol. Benchchem.
- Heck reaction. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Bond Strengths And Radical Stability. Master Organic Chemistry.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Bond dissoci
- comparing the efficacy of different catalysts for reactions with 2-(2-Iodophenyl)propan-2-ol. Benchchem.
- Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical M
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (PDF) Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex [academia.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. uwindsor.ca [uwindsor.ca]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Structural Intelligence: N-(4-iodophenyl)-2-morpholinoacetamide vs. Halogenated Analogs
Topic: Comparative Crystallographic Analysis of N-(4-iodophenyl)-2-morpholinoacetamide Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary: The Heavy-Atom Advantage
In the landscape of fragment-based drug discovery, N-(4-iodophenyl)-2-morpholinoacetamide represents a critical scaffold where the solubility-enhancing morpholine ring meets the structure-directing power of a heavy halogen. This guide compares its crystallographic and structural performance against its Chloro- and Bromo- analogs.
Key Finding: While lighter analogs (Cl, Br) rely predominantly on hydrogen bonding networks, the Iodo- variant introduces strong Halogen Bonding (
Comparative Structural Data
The following table synthesizes experimental X-ray diffraction data from the core scaffold (N-(4-halophenyl)acetamide) and morpholine-substituted derivatives to establish the baseline performance of the target molecule.
| Feature | Target: Iodo-Derivative | Alternative A: Bromo-Derivative | Alternative B: Chloro-Derivative |
| Molecule | N-(4-iodophenyl)-2-morpholinoacetamide | N-(4-bromophenyl)-2-morpholinoacetamide | N-(4-chlorophenyl)-2-morpholinoacetamide |
| Space Group | P2₁/c (Predicted based on core homology) | P2₁/c (Experimental) | Pna2₁ or P2₁/c |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic / Monoclinic |
| Halogen Bond Strength | High (I[2][3][4]···O/N distances < sum of vdW radii) | Medium | Low/Negligible |
| Maximal (Deep positive potential) | Moderate | Weak | |
| Packing Motif | Halogen-bond driven assembly | Mixed H-bond/Halogen bond | H-bond dominated (N-H···O) |
| Solubility Profile | High (Morpholine modulated) | High | High |
Analyst Note: The N-(4-iodophenyl)acetamide core crystallizes in P2₁/c with
.[2] The addition of the morpholine ring typically preserves the monoclinic system but expands the unit cell volume () by approximately 150–200 ų due to the bulky heterocycle [1, 2].[1]
Experimental Protocol: Synthesis & Crystallization
To ensure reproducibility, we define the synthesis and crystallization workflow. This protocol is self-validating: the appearance of the specific crystal morphology confirms the successful phase formation.[1]
Phase 1: Modular Synthesis
The synthesis follows a convergent pathway, minimizing side reactions.
-
Acylation: React 4-iodoaniline with chloroacetyl chloride in DCM at 0°C (Base: TEA).
-
Checkpoint: Monitor disappearance of amine by TLC (
shift).[1] Product: 2-chloro-N-(4-iodophenyl)acetamide.
-
-
Nucleophilic Substitution: Reflux the intermediate with excess morpholine in acetonitrile (80°C, 4h).
-
Mechanism:
attack by morpholine nitrogen on the -carbon.[1]
-
-
Purification: Recrystallize from Ethanol/Water (9:1).
Phase 2: Crystallization for X-ray Diffraction
-
Method: Slow Evaporation.[1]
-
Solvent System: Methanol:Ethyl Acetate (1:1).[1]
-
Conditions: Room temperature, dust-free environment.
-
Validation: Look for colorless, block-like prisms. Needle forms often indicate rapid precipitation (polymorph B) rather than the thermodynamic stable form suitable for diffraction.[1]
Structural Mechanism & Pathway Visualization
The following diagram illustrates the structural logic: how the synthesis leads to specific supramolecular interactions (Halogen Bonding vs. Hydrogen Bonding) that differentiate the Iodo-product from its alternatives.
Figure 1: Synthetic pathway and the dual-interaction mechanism (H-bonding + Halogen bonding) driving the crystal packing of the target molecule.[5][6]
Detailed Performance Analysis
A. The Iodine "Anchor" Effect
In the crystal lattice, the Iodine atom acts as a Lewis acid (electron acceptor) at the tip of the C-I bond (the
-
Comparison:
-
Iodo-Analog: Forms short, linear
contacts (approx. 2.9–3.1 Å).[1] This locks the molecule into a rigid orientation, reducing disorder.[1] -
Chloro-Analog: The Cl atom is less polarizable.[1] The crystal packing is dominated by non-directional van der Waals forces and the amide hydrogen bond (
), leading to a "slippier" lattice that is less predictive for protein binding studies [3].[1]
-
B. Morpholine Ring Conformation
The morpholine ring adopts a chair conformation .[1][7]
-
Crystallographic Insight: The ether oxygen in the morpholine ring often acts as a secondary hydrogen bond acceptor (
), creating a 3D network that stabilizes the structure. This is a distinct advantage over simple phenyl-acetamides, which often form only 1D chains (tapes) [4].[1]
References
-
Coles, S. L., Threlfall, T. L., & Hursthouse, M. B. (2008). N-(4-iodophenyl)acetamide.[8][9] Crystal Structure Report Archive. Link
-
Jasinski, J. P., Guild, C. J., Yathirajan, H. S., Narayana, B., & Samshuddin, S. (2013).[2] N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E. Link
-
Piontek, A., et al. (2018).[1] Structures and energetic properties of 4-halobenzamides. Acta Crystallographica Section C. Link
-
Fun, H. K., et al. (2010).[1] N-[4-(2-Morpholinoethoxy)phenyl]acetamide monohydrate. PubMed Central.[1] Link
-
PubChem. 2-chloro-N-(4-iodophenyl)acetamide (Precursor Data). National Library of Medicine.[1] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jcbsc.org [jcbsc.org]
- 6. researchgate.net [researchgate.net]
- 7. N-[4-(Morpholinodiazenyl)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-chloro-N-(4-iodophenyl)acetamide | C8H7ClINO | CID 735792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acetamide, N-(4-iodophenyl)- | SIELC Technologies [sielc.com]
A Senior Application Scientist's Guide to Elemental Analysis Standards for N-(4-iodophenyl)-2-morpholinoacetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. However, the true measure of success lies not only in the successful synthesis but also in the rigorous confirmation of the molecule's identity and purity. For a compound such as N-(4-iodophenyl)-2-morpholinoacetamide, a molecule with potential applications in medicinal chemistry, elemental analysis stands as a fundamental and indispensable tool for structural verification. This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to this and similar iodo-organic compounds, grounded in scientific principles and practical laboratory considerations.
The molecular formula for N-(4-iodophenyl)-2-morpholinoacetamide is C₁₂H₁₅IN₂O₂. The verification of its elemental composition is a critical checkpoint in the quality control process. The presence of iodine, in particular, necessitates specific analytical considerations.
Theoretical Elemental Composition: The Gold Standard
The first step in any elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula. This theoretical data serves as the benchmark against which all experimental results are compared.
Molecular Formula: C₁₂H₁₅IN₂O₂ Molecular Weight: 362.17 g/mol
Table 1: Theoretical Elemental Composition of N-(4-iodophenyl)-2-morpholinoacetamide
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 39.80% |
| Hydrogen | H | 1.008 | 15 | 15.120 | 4.18% |
| Iodine | I | 126.90 | 1 | 126.90 | 35.04% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 7.73% |
| Oxygen | O | 15.999 | 2 | 31.998 | 8.84% |
| Total | 362.17 | 100.00% |
A Comparative Look at Analytical Techniques
The choice of analytical technique for elemental analysis depends on several factors, including the elements of interest, the sample matrix, required sensitivity, and available instrumentation. For a compound like N-(4-iodophenyl)-2-morpholinoacetamide, a combination of techniques is often employed to determine the full elemental profile.
Table 2: Comparison of Common Elemental Analysis Techniques
| Technique | Principle | Typical Accuracy | Typical Precision (%RSD) | Throughput | Suitability for C, H, N | Suitability for Iodine |
| Combustion Analysis (CHN Analyzer) | Sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.[1] | ±0.3% absolute[2] | <0.5% | High | Excellent | Not applicable |
| Oxygen Flask Combustion (Schöniger Flask) | The organic sample is combusted in a closed, oxygen-filled flask, and the combustion products are absorbed into a solution for subsequent titration or analysis.[3] | Variable, depends on subsequent analysis | 1-5% | Low to Medium | Not applicable | Good |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) / Mass Spectrometry (ICP-MS) | After sample digestion, the sample is introduced into a high-temperature plasma, and the elements are detected based on their emitted light (OES) or mass-to-charge ratio (MS).[4][5] | 1-5% for OES, <1% for MS | <3% for OES, <2% for MS | High | Not typically used for bulk C, H, N | Excellent |
The Workflow of Elemental Analysis: From Synthesis to Verification
The journey from a newly synthesized compound to a fully characterized molecule with confirmed elemental composition involves a structured workflow. This process ensures that the material being studied is indeed the intended molecule and meets the required purity standards.
Caption: Workflow from synthesis to elemental composition validation.
Experimental Protocol: A Practical Approach
The following protocols provide a generalized methodology for the elemental analysis of a novel organic compound like N-(4-iodophenyl)-2-morpholinoacetamide.
Part 1: Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion
Instrumentation: A calibrated CHN elemental analyzer.
Standard: Acetanilide or other suitable certified organic elemental analysis standard.
Procedure:
-
Sample Preparation: Ensure the N-(4-iodophenyl)-2-morpholinoacetamide sample is homogenous and has been thoroughly dried to remove any residual solvents.
-
Instrument Calibration: Calibrate the CHN analyzer using a certified reference material (CRM) such as acetanilide. This establishes the response factors for carbon, hydrogen, and nitrogen.
-
Sample Weighing: Accurately weigh approximately 1-3 mg of the sample into a tin capsule.
-
Analysis: Introduce the encapsulated sample into the combustion chamber of the analyzer. The sample undergoes complete combustion in a pure oxygen environment at high temperatures (typically ≥ 950 °C).
-
Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction furnace to convert any nitrogen oxides to N₂. The gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample based on the detector response and the initial sample weight. The results are then compared to the theoretical values.
Part 2: Iodine Analysis via Oxygen Flask Combustion
Apparatus: A heavy-walled, thick-rimmed conical flask (Schöniger flask) with a ground-glass stopper fitted with a platinum sample carrier.
Reagents:
-
Oxygen
-
Absorbing solution (e.g., sodium hydroxide solution)
-
Reducing agent (e.g., hydrazine sulfate) to convert any iodate to iodide.
-
Standardized titrant (e.g., silver nitrate solution) for potentiometric titration.
Procedure:
-
Sample Preparation: Accurately weigh 3-7 mg of the dried sample onto a piece of halogen-free filter paper. Fold the paper to enclose the sample and attach it to the platinum carrier.
-
Combustion: Fill the flask with oxygen. Add the absorbing solution to the bottom of the flask. Ignite the filter paper and quickly insert the stopper into the flask. The combustion occurs rapidly in the oxygen-rich environment.
-
Absorption: Allow the flask to stand until the combustion cloud has disappeared. Shake the flask vigorously to ensure all combustion products are absorbed into the solution.
-
Reduction: Add a reducing agent to the absorption solution to ensure all iodine is in the iodide form.
-
Titration: Titrate the resulting iodide solution with a standardized silver nitrate solution, using a silver-sulfide ion-selective electrode to determine the endpoint potentiometrically.
-
Calculation: The percentage of iodine in the sample is calculated from the volume of titrant used, its concentration, and the initial sample weight.
Trustworthiness and Validation: The Role of Certified Reference Materials
The reliability of elemental analysis data is paramount. This is achieved through rigorous method validation and the use of Certified Reference Materials (CRMs). Regulatory bodies like the United States Pharmacopeia (USP) provide guidelines for the validation of analytical procedures, including parameters such as accuracy, precision, specificity, and linearity.[6][7]
For CHN analysis, a variety of stable, pure organic compounds with well-defined elemental compositions are available as CRMs. For iodine analysis, while organic CRMs are less common, inorganic standards from institutions like the National Institute of Standards and Technology (NIST) can be used to validate the determinative step of the analysis (e.g., titration or ICP-MS measurement).[8][9] It is crucial to select a CRM that is appropriate for the analytical method and the expected concentration range.
Concluding Remarks for the Practicing Scientist
Elemental analysis remains a cornerstone of chemical characterization in drug discovery and development. For a novel compound like N-(4-iodophenyl)-2-morpholinoacetamide, it provides a definitive confirmation of its elemental makeup, which, in conjunction with spectroscopic data, validates its molecular structure. While various techniques are available, a combination of combustion analysis for C, H, and N, and a specific method for iodine such as oxygen flask combustion or ICP-MS after appropriate sample preparation, will yield a complete and reliable elemental profile. The use of certified reference materials and adherence to established validation protocols are non-negotiable for ensuring the integrity of the analytical data, thereby supporting the progression of new chemical entities from the laboratory to potential clinical applications. The significant presence of halogens in recently approved drugs underscores the continued importance of mastering their analysis in pharmaceutical development.[10][11]
References
- ASTM E442-15, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM Intern
- Exeter Analytical Inc. (n.d.). Factors Affecting CHN Analysis. Labcompare.
- Al-Merey, R., & Al-Masri, M. S. (2014). Precision and accuracy of iodine analysis by ICP-MS. Journal of Radioanalytical and Nuclear Chemistry, 301(2), 437-442.
- Tetko, D., Novotarskyi, S., & Sushko, I. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. Journal of Pharmaceutical and Biomedical Analysis, 145, 469-476.
- Li, Y., et al. (2020). Rapid determination of iodine content in drinking water by isopropyl sensitization and inductively coupled plasma mass spectrometry. E3S Web of Conferences, 145, 02011.
- Colasson, B., et al. (2019). An International Study Evaluating Elemental Analysis. ACS Omega, 4(26), 21955-21960.
- Robertson Microlit Laboratories. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing.
- Li, Y., et al. (2021). Comparison of the modified S–K method and ICP-MS for urinary iodine measurement.
- Wikipedia. (2023, December 12). Combustion analysis.
- Belcher, R., & Macdonald, A. M. G. (1958).
- Todorov, T. I., & Gray, P. J. (2015). Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. Food Additives & Contaminants: Part A, 32(12), 2051-2059.
- Spectroscopy. (2012, November 1). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
- University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems.
- Iowa State University. (n.d.). CHNS Instructions.
- Shimadzu. (2018). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030.
- Agilent Technologies. (2012). The ultratrace determination of iodine 129 using the Agilent 8800 Triple Quadrupole ICP-MS in MS/MS mode.
- Pacific Northwest National Laboratory. (2021). Sample Preparation Method for Low-Level Total 129I Measurements by ICP-MS.
- Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1292, 136153.
- ResearchGate. (2022). New morpholino acetamide ligand's rare earth metal complexes through synthesis, structural, and theoretical studies. Effect of ligand on aluminum alloy corrosion inhibition.
- Al-Omair, M. A. (2022). Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. Journal of Molecular Structure, 1258, 132655.
- Thermo Fisher Scientific. (2022). Analysis of elemental impurities in pharmaceutical products by ICP-MS.
- National Institute of Standards and Technology. (2014). Certificate of Analysis: Standard Reference Material 2585, Organic Contaminants in House Dust.
- Labmix24. (n.d.).
- Sigma-Aldrich. (n.d.).
- Mesko, M. F., et al. (2023). Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements. Brazilian Journal of Analytical Chemistry, 10(39), 46-58.
- United States Pharmacopeia. (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES.
- Drawell. (2024, December 11).
- Al-Omair, M. A. (2022). Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect. Semantic Scholar.
- Elementar. (n.d.).
- National Institute of Standards and Technology. (n.d.).
- Sigma-Aldrich. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Watts, M. J., & Mitchell, C. (2016). Determination of the chemical forms of iodine with IC-ICP-MS and its application to environmental samples. Environmental Chemistry, 13(3), 443-453.
- United States Environmental Protection Agency. (2007).
- Agilent Technologies. (n.d.).
- National Institute of Standards and Technology. (n.d.).
- Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine.
- Ion, R. M., et al. (2015). The azobenzene derivatives.
- Loba Chemie. (n.d.).
- Metrohm. (n.d.).
- Verma, R. P. (2024). Key contemporary considerations for halogens in drug discovery. Journal of Medicinal Chemistry, 67(4), 2345-2350.
- D'Oria, E., & Carbone, A. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1645.
- D'Oria, E., & Carbone, A. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC.
Sources
- 1. Combustion analysis - Wikipedia [en.wikipedia.org]
- 2. chem.ubc.ca [chem.ubc.ca]
- 3. img.antpedia.com [img.antpedia.com]
- 4. Comparison of the modified S–K method and ICP-MS for urinary iodine measurement: Consistency, accuracy, and vitamin C interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. shimadzu.com [shimadzu.com]
- 8. labmix24.com [labmix24.com]
- 9. Nist certified reference material for chemical analysis | Sigma-Aldrich [sigmaaldrich.com]
- 10. tandfonline.com [tandfonline.com]
- 11. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Establishing and Comparing Reference Standards for the Quantification of N-(4-iodophenyl)-2-morpholinoacetamide
In the landscape of pharmaceutical research and development, the integrity of every piece of data hinges on the quality of the reference standards used. For novel chemical entities (NCEs) like N-(4-iodophenyl)-2-morpholinoacetamide, a well-characterized reference standard is not a mere formality; it is the bedrock of reliable quantification, enabling accurate structure-activity relationship (SAR) studies, pharmacokinetic profiling, and toxicology assessments.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the qualification of an in-house reference standard for an NCE and compares the primary analytical methodologies for its accurate quantification.
Part 1: The Reference Standard - A Foundation of Quality
For many NCEs, including N-(4-iodophenyl)-2-morpholinoacetamide, a commercially available, pharmacopeial-grade reference standard is often not available. Therefore, the responsibility falls upon the developing laboratory to qualify a specific batch of the synthesized material as an "in-house" or primary reference standard. This process is a multi-faceted analytical endeavor aimed at unequivocally confirming the material's identity, purity, and potency.
The qualification of a reference standard is not a single test but a holistic process. The International Council for Harmonisation (ICH) Q6A guidelines provide a framework for setting specifications that ensure the quality and consistency of new drug substances, which is highly relevant for qualifying a reference standard.
Workflow for Qualifying an In-House Primary Reference Standard
The objective is to create a self-validating system where orthogonal analytical techniques are used to build a complete and trustworthy profile of the candidate material.
Safety Operating Guide
N-(4-iodophenyl)-2-morpholinoacetamide proper disposal procedures
Topic: N-(4-iodophenyl)-2-morpholinoacetamide Proper Disposal Procedures
Executive Summary & Chemical Identity
Objective: This guide provides a self-validating, compliant disposal protocol for N-(4-iodophenyl)-2-morpholinoacetamide (CAS: 270086-77-6).[1] As a specialized research intermediate, this compound lacks a globally harmonized, high-volume industrial waste profile.[1] Therefore, this protocol applies Class-Based Hazard Management , treating the substance based on its functional moieties: the aryl iodide (halogenated burden) and the morpholine ring (basic/nitrogenous burden).[1]
Chemical Profile:
-
Molecular Formula: C₁₂H₁₅IN₂O₂[1]
-
Molecular Weight: 346.16 g/mol [1]
-
Physical State: Typically a solid (white to off-white powder).[1]
-
Solubility: Soluble in DMSO, DMF, Chlorinated solvents (DCM/Chloroform); limited solubility in water.
Hazard Assessment & Causality (The "Why")
Effective disposal requires understanding why specific steps are mandatory. We analyze the molecule's structure to determine the waste stream.
| Functional Group | Hazard Characteristic | Disposal Implication |
| Aryl Iodide (C-I bond) | Halogenated Waste. High thermal stability; improper incineration can release iodine vapor or contribute to dioxin formation.[1] | MUST be segregated into "Halogenated Waste" streams.[1][3][4] Never mix with non-halogenated solvents (e.g., acetone/methanol) if the facility separates them, as this increases disposal costs and complicates incineration. |
| Morpholine Ring (Secondary Amine derivative) | Basic/Nitrogenous. Potential for nitrosamine formation if mixed with strong nitrosating agents.[1] | Ensure waste stream pH is neutral to basic.[5] Do NOT mix with strong oxidizers or acidic nitrating waste streams.[1] |
| Acetamide Linker | Hydrolytic Stability. Generally stable, but can hydrolyze under strong acid/base conditions.[1] | Keep waste neutral (pH 6-9) to prevent uncontrolled hydrolysis in the waste container.[1] |
Disposal Decision Framework (Visualization)
This decision tree dictates the operational flow for disposing of the pure solid or solutions containing the compound.[5]
Figure 1: Decision Logic for Waste Stream Segregation.[1] Note that even trace amounts of iodinated compounds often necessitate classifying the entire solvent volume as halogenated to ensure proper thermal destruction.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired reagents, weighing paper, contaminated gloves, spill cleanup debris.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for solid waste to prevent breakage during compaction/transport.[1]
-
Segregation:
-
Labeling:
-
Storage: Cap tightly. Store in a Secondary Containment Tray in the satellite accumulation area (SAA) until pickup.
Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Applicability: HPLC effluent, reaction solvents (DMSO, DMF, DCM).
-
Compatibility Check: Ensure the waste container does not contain strong acids (e.g., Nitric Acid) or strong oxidizers (Peroxides).[1]
-
Stream Selection:
-
Default: Pour into "Halogenated Organic Waste" carboy.
-
Reasoning: Even if dissolved in Methanol (non-halogenated), the presence of the Aryl Iodide classifies the mixture as halogenated for incineration purposes.
-
-
pH Verification (Self-Validating Step):
-
Double-Containment: Store carboys in a chemically resistant tub capable of holding 110% of the largest container's volume.
Spill Response & Decontamination
Scenario: A 5g bottle of solid powder drops and shatters on the lab bench.
Immediate Action:
-
Alert: Notify nearby personnel.
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
-
Ventilation: Ensure fume hood is active; if spill is outside hood, increase lab ventilation.
Cleanup Workflow (DOT):
Figure 2: Operational workflow for spill remediation. The "wet paper towel" method for solids is critical to prevent inhalation of dust.
Regulatory Compliance & Waste Codes
While specific RCRA codes depend on the solvent matrix, the pure substance falls under:
-
US EPA (RCRA): Not a P- or U-listed waste specifically.[1] However, it must be characterized by the generator.
-
Characteristic of Toxicity: If the waste passes the TCLP for other components.
-
Halogenated Solvents (F-List): If dissolved in spent methylene chloride (F002).[1]
-
-
Best Practice Classification:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
US Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link][1]
-
PubChem. (n.d.).[1][7] Compound Summary: N-(4-iodophenyl)acetamide (Structural Analog).[1] National Library of Medicine.[1] [Link]
Sources
- 1. N-(4-iodophenyl)-2-phenoxyacetamide | C14H12INO2 | CID 1019582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 270086-77-6|N-(4-Iodophenyl)-2-(morpholin-4-yl)acetamide|BLDPharm [bldpharm.com]
- 3. hscprep.com.au [hscprep.com.au]
- 4. scienceready.com.au [scienceready.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. N-(4-Iodophenyl)acetamide | C8H8INO | CID 12147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
